2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone
説明
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
2-bromo-1-(4-methylsulfonylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3S/c1-14(12,13)8-4-2-7(3-5-8)9(11)6-10/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOCMYOUZIDSYFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10352845 | |
| Record name | 2-Bromo-1-[4-(methanesulfonyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10352845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50413-24-6 | |
| Record name | p-Methylsulfonylphenacyl bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050413246 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromo-1-[4-(methanesulfonyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10352845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-4'-(methylsulfonyl)acetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-METHYLSULFONYLPHENACYL BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VBF9OCP8XO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone, a key intermediate in organic synthesis and pharmaceutical development. The document details its molecular structure, physicochemical characteristics, and spectral data. Furthermore, it presents a detailed experimental protocol for its synthesis, discusses its chemical reactivity, and explores its significant role in the synthesis of prominent anti-inflammatory drugs. A key application highlighted is its use as a precursor to Celecoxib, a selective COX-2 inhibitor, and the associated signaling pathway is elucidated. This guide is intended to be a valuable resource for researchers and professionals engaged in medicinal chemistry and drug discovery.
Chemical Identity and Physical Properties
This compound, also known as α-bromo-4-(methylsulfonyl)acetophenone or 4-(methylsulfonyl)phenacyl bromide, is a halogenated ketone that serves as a versatile building block in organic synthesis.[1]
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 50413-24-6[2] |
| Molecular Formula | C₉H₉BrO₃S[2] |
| Synonyms | 2-Bromo-4'-(methylsulfonyl)acetophenone, 4-(Methylsulphonyl)phenacyl bromide, p-methylsulfonylphenacyl bromide[1][3] |
Table 2: Physicochemical Properties
| Property | Value | Reference |
| Molecular Weight | 277.14 g/mol | [1] |
| Appearance | White to pale yellow crystalline powder | [1][2] |
| Melting Point | 126-131 °C | [1][2] |
| Boiling Point | 428.4 °C (Predicted) | [2] |
| Density | 1.575 g/cm³ (Predicted) | [2] |
| Solubility | Soluble in organic solvents such as ethanol and dimethylformamide; insoluble in water. | [3] |
| Storage | Store under inert gas (nitrogen or Argon) at 2-8°C. | [2] |
Synthesis of this compound
The primary synthetic route to this compound involves the α-bromination of its precursor, 4-(methylsulfonyl)acetophenone.
Experimental Protocol
This protocol is adapted from a described synthesis of the target compound.[4]
Materials:
-
4-(Methylsulfonyl)acetophenone
-
Ethylene dichloride (EDC)
-
Bromine (Br₂)
-
48% Hydrobromic acid (HBr)
-
Saturated sodium bicarbonate solution
-
Brine
-
Water
Procedure:
-
Dissolve 4-(methylsulfonyl)acetophenone in ethylene dichloride (EDC).
-
Initiate the reaction by adding a small amount of 48% hydrobromic acid.
-
Slowly add bromine to the solution over 26-30 hours, maintaining the temperature at 25 ± 3°C.
-
After the addition is complete, allow the mixture to age for 2-3 hours.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Distill the organic layer to remove the bulk of the EDC.
-
Remove the final traces of EDC azeotropically with water.
-
The resulting solid product is obtained as a slurry in water.
-
Filter the slurry and dry the solid to yield crude this compound.
Yield: Approximately 74% from thioanisole (the precursor to 4-(methylsulfonyl)acetophenone in the referenced multi-step synthesis).[4]
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexane, to obtain a product with a purity of ≥ 99% (GC).[1]
Synthesis and Purification Workflow Diagram
Chemical Reactivity
The reactivity of this compound is primarily dictated by the presence of the α-bromo ketone functional group. The bromine atom is a good leaving group, making the α-carbon susceptible to nucleophilic attack. This reactivity is fundamental to its utility as a synthetic intermediate.
Key reactions include:
-
Nucleophilic Substitution: It readily reacts with a variety of nucleophiles, such as amines, thiols, and carboxylates, to form new carbon-heteroatom bonds. This is a crucial step in the synthesis of many pharmaceutical compounds.
-
Formation of Heterocycles: Its bifunctional nature (electrophilic carbonyl carbon and electrophilic α-carbon) allows for its use in the construction of various heterocyclic ring systems, which are prevalent in drug molecules.
Spectral Analysis
Table 3: Predicted ¹H NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~8.1 | Doublet | 2H, Aromatic protons ortho to the carbonyl group |
| ~7.9 | Doublet | 2H, Aromatic protons meta to the carbonyl group |
| ~4.4 | Singlet | 2H, -CH₂Br protons |
| ~3.1 | Singlet | 3H, -SO₂CH₃ protons |
Table 4: Predicted ¹³C NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~190 | C=O (carbonyl carbon) |
| ~140 | Quaternary aromatic carbon attached to the sulfonyl group |
| ~135 | Quaternary aromatic carbon attached to the carbonyl group |
| ~130 | Aromatic CH carbons ortho to the carbonyl group |
| ~128 | Aromatic CH carbons meta to the carbonyl group |
| ~44 | -SO₂CH₃ (methyl carbon) |
| ~30 | -CH₂Br (bromomethyl carbon) |
FTIR Spectroscopy: The infrared spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.
Table 5: Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration |
| ~1690 | C=O stretching (aromatic ketone) |
| ~1600, ~1480 | C=C stretching (aromatic ring) |
| ~1310, ~1150 | S=O stretching (sulfonyl group) |
| ~1200 | C-Br stretching |
| ~3000-3100 | C-H stretching (aromatic) |
| ~2900-3000 | C-H stretching (aliphatic) |
Mass Spectrometry: In the mass spectrum, the molecular ion peak (M+) would be expected at m/z 277 (for ⁷⁹Br) and 279 (for ⁸¹Br) in an approximate 1:1 ratio, which is characteristic of a monobrominated compound.[5] Common fragmentation patterns for α-bromo ketones include the loss of the bromine atom and cleavage adjacent to the carbonyl group.
Table 6: Expected Mass Spectrometry Fragments
| m/z | Fragment |
| 277/279 | [M]⁺ (Molecular ion) |
| 198 | [M - Br]⁺ |
| 183 | [C₇H₇O₂S]⁺ (loss of -CH₂Br) |
| 155 | [C₇H₇S]⁺ (loss of -CH₂Br and CO) |
| 79/81 | [Br]⁺ |
Applications in Drug Development
This compound is a crucial intermediate in the synthesis of several non-steroidal anti-inflammatory drugs (NSAIDs), most notably Celecoxib and Rofecoxib.[4][6] Its role is to provide the core phenacyl bromide moiety, which is subsequently elaborated to form the final drug structure.
Role in Celecoxib Synthesis
Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor used to treat pain and inflammation.[7] The synthesis of Celecoxib involves the reaction of a diketone intermediate with (4-sulfamoylphenyl)hydrazine.[8] While this compound is not a direct precursor in the most common Celecoxib syntheses, related structures and synthetic strategies highlight its importance in accessing the necessary pharmacophores for COX-2 inhibition.
Celecoxib Signaling Pathway
The therapeutic effect of drugs derived from this intermediate, such as Celecoxib, is achieved through the selective inhibition of the COX-2 enzyme.[7][9]
Mechanism of Action:
-
Inflammatory Stimuli: In response to inflammatory signals, cells upregulate the expression of the COX-2 enzyme.
-
Prostaglandin Synthesis: COX-2 catalyzes the conversion of arachidonic acid to prostaglandin H₂ (PGH₂), a precursor for various pro-inflammatory prostaglandins (e.g., PGE₂).[9][10]
-
Inflammation and Pain: These prostaglandins mediate the physiological responses of inflammation, pain, and fever.[10]
-
COX-2 Inhibition: Celecoxib selectively binds to the active site of the COX-2 enzyme, preventing arachidonic acid from binding and thereby inhibiting the synthesis of prostaglandins.[11]
-
Therapeutic Effect: The reduction in prostaglandin levels leads to the alleviation of pain and inflammation.[9]
The selectivity of Celecoxib for COX-2 over COX-1 is a key feature, as COX-1 is responsible for producing prostaglandins that protect the stomach lining. By sparing COX-1, selective inhibitors reduce the risk of gastrointestinal side effects associated with non-selective NSAIDs.[11]
Mechanism of Action of Celecoxib
Safety and Handling
This compound is an irritant and may be corrosive.[3] It should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Operations should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical advice.[3]
Conclusion
This compound is a compound of significant interest to the pharmaceutical and organic synthesis communities. Its well-defined chemical properties, predictable reactivity, and established role as a key intermediate in the synthesis of important drugs like Celecoxib make it a valuable tool for researchers and drug development professionals. This guide has provided a comprehensive overview of its characteristics, synthesis, and applications, serving as a foundational resource for its effective and safe utilization in a laboratory setting.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound|lookchem [lookchem.com]
- 3. chembk.com [chembk.com]
- 4. asianpubs.org [asianpubs.org]
- 5. savemyexams.com [savemyexams.com]
- 6. arborpharmchem.com [arborpharmchem.com]
- 7. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. ClinPGx [clinpgx.org]
- 10. news-medical.net [news-medical.net]
- 11. What is the mechanism of Celecoxib? [synapse.patsnap.com]
An In-depth Technical Guide to 2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone (CAS 50413-24-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone, a key intermediate in organic synthesis and pharmaceutical development. The document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its significant applications in the manufacturing of prominent anti-inflammatory drugs. This guide is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug discovery.
Chemical and Physical Properties
This compound is a pale yellow crystalline powder.[1][2] It is an organic compound that serves as a versatile building block in the synthesis of more complex molecules.[3][4] Its utility stems from the presence of a reactive α-bromo ketone and a methylsulfonyl group, which make it a valuable intermediate for creating a variety of bioactive compounds.[3][4]
The following table summarizes the key quantitative data for this compound:
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉BrO₃S | [1][5][6] |
| Molecular Weight | 277.14 g/mol | [4][5] |
| CAS Number | 50413-24-6 | [1][5] |
| Melting Point | 123-131 °C | [4] |
| Boiling Point | 428.4 °C at 760 mmHg (Predicted) | [1][5] |
| Density | 1.575 g/cm³ (Predicted) | [1][5] |
| Appearance | Pale yellow crystalline powder | [1][2] |
| Purity | ≥ 99% (GC) | [4] |
| Storage Temperature | 0-8°C | [4] |
Experimental Protocols
Synthesis of this compound from 4-(methylsulfonyl)acetophenone
This protocol describes the synthesis of the title compound via the bromination of 4-(methylsulfonyl)acetophenone.
Materials:
-
4-(methylsulfonyl)acetophenone
-
Ethylene dichloride (EDC)
-
48% Hydrobromic acid (HBr)
-
Bromine
-
Water
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
A solution of 4-(methylsulfonyl)acetophenone is prepared in ethylene dichloride (EDC).
-
The reaction is initiated with the addition of 48% hydrobromic acid (HBr).
-
Bromine is then added to the solution over a period of 26-30 hours, while maintaining the temperature at 25 ± 3°C.
-
After the addition of bromine is complete, the mixture is aged for 2-3 hours.
-
The organic layer is separated and washed with water.
-
The organic layer is then neutralized with a saturated solution of sodium bicarbonate, followed by a brine wash.
-
The EDC is removed by distillation, with the final traces removed azeotropically with water.
-
The resulting solid, which is a slurry in water, is filtered and dried to yield the crude product of this compound.[7]
Applications in Drug Synthesis
This compound is a critical intermediate in the synthesis of several non-steroidal anti-inflammatory drugs (NSAIDs), most notably Rofecoxib and as a precursor in one of the synthetic routes for Celecoxib.
Role in the Synthesis of Rofecoxib
This compound is a direct precursor in the synthesis of Rofecoxib. The following workflow illustrates this synthetic pathway.
References
- 1. Synthesis of p-Chlorocelecoxib from 4-Methylacetophenone & its Spectral Characterization | Semantic Scholar [semanticscholar.org]
- 2. WO2019064139A1 - Continuous processes for the manufacture of celocoxib - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. chemimpex.com [chemimpex.com]
- 5. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]
- 6. This compound|lookchem [lookchem.com]
- 7. asianpubs.org [asianpubs.org]
An In-depth Technical Guide to the Structure Elucidation of 2-Bromo-4'-(methylsulfonyl)acetophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
2-Bromo-4'-(methylsulfonyl)acetophenone, with the chemical formula C₉H₉BrO₃S, is a white to off-white crystalline solid. It serves as a valuable intermediate in the synthesis of various bioactive molecules and materials.[1] Its utility in medicinal chemistry is noted in the development of pharmaceuticals targeting inflammatory and pain-related conditions.[1] The structural confirmation of this molecule is paramount for its application in drug discovery and development, ensuring the desired reactivity and biological activity of its downstream products.
Physicochemical Properties
A summary of the key physicochemical properties of 2-Bromo-4'-(methylsulfonyl)acetophenone is presented in Table 1. This data is crucial for its handling, characterization, and quality control.
| Property | Value | Reference |
| IUPAC Name | 2-bromo-1-(4-methylsulfonylphenyl)ethanone | [2] |
| CAS Number | 50413-24-6 | [2] |
| Molecular Formula | C₉H₉BrO₃S | [1][2] |
| Molecular Weight | 277.13 g/mol | [1][3] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 123-131 °C | [1] |
| SMILES | CS(=O)(=O)C1=CC=C(C=C1)C(=O)CBr | [2] |
| InChI | InChI=1S/C9H9BrO3S/c1-14(12,13)8-4-2-7(3-5-8)9(11)6-10/h2-5H,6H2,1H3 | [2] |
Synthesis of 2-Bromo-4'-(methylsulfonyl)acetophenone
While a specific detailed protocol for the synthesis of 2-Bromo-4'-(methylsulfonyl)acetophenone is not widely published, a general and representative method involves the bromination of the corresponding acetophenone precursor, 4'-(methylsulfonyl)acetophenone. The following is a plausible experimental protocol.
Experimental Protocol: Synthesis
Materials:
-
4'-(Methylsulfonyl)acetophenone
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (initiator)
-
Carbon tetrachloride (or other suitable solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve 4'-(methylsulfonyl)acetophenone in carbon tetrachloride.
-
Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide to the solution.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with a saturated sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude 2-Bromo-4'-(methylsulfonyl)acetophenone by recrystallization from a suitable solvent (e.g., ethanol).
Synthesis Workflow
Structure Elucidation via Spectroscopic Methods
The definitive identification of 2-Bromo-4'-(methylsulfonyl)acetophenone relies on a combination of spectroscopic techniques. Below are the expected spectral data based on its chemical structure.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methylene protons adjacent to the bromine, and the methyl protons of the sulfonyl group.
Table 2: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.1 | Doublet | 2H | Aromatic protons ortho to the carbonyl group |
| ~7.9 | Doublet | 2H | Aromatic protons meta to the carbonyl group |
| ~4.5 | Singlet | 2H | -CH₂Br |
| ~3.1 | Singlet | 3H | -SO₂CH₃ |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule.
Table 3: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~190 | C=O (carbonyl) |
| ~142 | Aromatic C-SO₂ |
| ~138 | Aromatic C-C=O |
| ~129 | Aromatic CH (ortho to carbonyl) |
| ~128 | Aromatic CH (meta to carbonyl) |
| ~45 | -SO₂CH₃ |
| ~30 | -CH₂Br |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1690 | Strong | C=O stretching of the ketone |
| ~1320 and ~1150 | Strong | Asymmetric and symmetric SO₂ stretching |
| ~3000-3100 | Medium | Aromatic C-H stretching |
| ~2900-3000 | Weak | Aliphatic C-H stretching |
| ~600-700 | Medium | C-Br stretching |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and provide information about the isotopic pattern of bromine. The presence of bromine (with its two common isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio) will result in a characteristic M and M+2 isotopic pattern for the molecular ion peak.
Table 5: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 276/278 | [M]⁺ and [M+2]⁺ molecular ions |
| 197 | [M - Br]⁺ |
| 183 | [M - CH₂Br]⁺ |
| 155 | [C₇H₄O₂S]⁺ |
| 76 | [C₆H₄]⁺ |
Applications in Drug Development and Signaling Pathways
2-Bromo-4'-(methylsulfonyl)acetophenone is primarily utilized as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications.[1] Its reactive α-bromoketone moiety allows for facile nucleophilic substitution reactions, enabling the introduction of various functional groups and the construction of heterocyclic systems.
Currently, there is no direct evidence in the scientific literature linking 2-Bromo-4'-(methylsulfonyl)acetophenone itself to the modulation of specific signaling pathways. Its role is that of a precursor, and any biological activity would be attributed to the final, more complex molecules synthesized from it.
The logical workflow for its application in drug discovery is outlined below.
Conclusion
The structural elucidation of 2-Bromo-4'-(methylsulfonyl)acetophenone is a critical step in its application as a synthetic intermediate. This guide has outlined the expected physicochemical properties and spectroscopic data necessary for its unambiguous identification. While a comprehensive set of experimentally derived spectra is not currently available in the public domain, the predicted data based on its known structure provides a solid framework for researchers. The provided synthesis protocol and logical workflows offer a practical guide for scientists and professionals in the field of drug development. Further research to publish the empirical spectroscopic data of this compound would be a valuable contribution to the scientific community.
References
Technical Guide: Physicochemical Characteristics of 2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of 2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone (CAS No: 50413-24-6). This compound is a pivotal intermediate in organic synthesis, most notably in the development of pharmaceuticals targeting inflammatory and pain-related conditions.[1] Its bifunctional nature, featuring a reactive bromine atom and a methylsulfonyl group, makes it a versatile building block for complex bioactive molecules.[1] This document summarizes its key physical and chemical data, details common experimental protocols for its synthesis and analysis, and illustrates its role in medicinal chemistry, particularly as a precursor to selective COX-2 inhibitors like Etoricoxib.
Physicochemical Properties
The fundamental physicochemical characteristics of this compound are summarized below. These properties are crucial for its handling, storage, and application in synthetic chemistry.
Identification and Structure
| Identifier | Value |
| IUPAC Name | 2-bromo-1-[4-(methylsulfonyl)phenyl]ethanone |
| CAS Number | 50413-24-6 |
| Molecular Formula | C₉H₉BrO₃S |
| Molecular Weight | 277.14 g/mol [1][2][3][4] |
| Canonical SMILES | CS(=O)(=O)C1=CC=C(C=C1)C(=O)CBr[2] |
| InChI Key | JOCMYOUZIDSYFO-UHFFFAOYSA-N[3] |
| Synonyms | 2-Bromo-4'-(methylsulfonyl)acetophenone, 4-(Methylsulfonyl)phenacyl bromide[2] |
Physical and Chemical Properties
| Property | Value |
| Appearance | White to light yellow crystalline powder[1] |
| Melting Point | 123-131 °C[1] |
| Boiling Point | 428.4 °C (Predicted) |
| Density | 1.575 g/cm³ (Predicted) |
| Solubility | Soluble in organic solvents like ethanol and dimethylformamide; insoluble in water. |
| Storage Conditions | Store at 2-8°C under an inert atmosphere (e.g., Nitrogen or Argon)[2] |
Computational Data
| Descriptor | Value |
| XLogP3 | 1.6[2][3] |
| Hydrogen Bond Donor Count | 0[2][3] |
| Hydrogen Bond Acceptor Count | 3[2][3] |
| Rotatable Bond Count | 3[2][3] |
| Topological Polar Surface Area | 59.6 Ų[3] |
| Heavy Atom Count | 14[2][3] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are critical for its successful application in research and development.
Synthesis Protocol: Bromination of 4'-(Methylsulfonyl)acetophenone
A common method for synthesizing the title compound is through the α-bromination of 4'-(Methylsulfonyl)acetophenone.
Materials:
-
4'-(Methylsulfonyl)acetophenone
-
N-Bromosuccinimide (NBS)
-
PEG-400 and Water (1:2 mixture) or Chloroform
-
Dichloromethane (for extraction)
-
Jacketed reactor with an ultrasonic horn (25 kHz) (optional, for ultrasound-assisted synthesis)
Procedure (Ultrasound-Assisted Method): [5]
-
In a jacketed reactor, add equimolar quantities of 4'-(Methylsulfonyl)acetophenone (1.0 eq) and N-Bromosuccinimide (NBS) (1.0 eq).
-
Add a mixture of PEG-400 and water (e.g., 5 mL) to the reactants with stirring.
-
Place the reaction mixture under sonication using an ultrasonic horn at 40% amplitude.
-
Maintain the reaction temperature at 80°C by circulating water through the reactor jacket.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting acetophenone is completely consumed (typically 15-20 minutes).
-
Upon completion, extract the reaction mixture with dichloromethane.
-
Collect the organic layer and evaporate the solvent under reduced pressure to yield the crude product, this compound.
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like chloroform to yield the final product as a crystalline solid.[6]
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR Parameters:
-
¹³C NMR Parameters:
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the crystalline sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, run the analysis using an ATR (Attenuated Total Reflectance) accessory.
-
Instrument: A standard FTIR spectrometer (e.g., Bruker Tensor 27).[8]
-
Scan Range: 4000-400 cm⁻¹.
-
Data Interpretation: Analyze the resulting spectrum for characteristic absorption bands corresponding to the functional groups present in the molecule, such as C=O (ketone), S=O (sulfone), and C-Br bonds.
Mass Spectrometry (MS):
-
Technique: Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Analysis: The mass spectrum will show the molecular ion peak(s). Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion, with two peaks of nearly equal intensity (M+ and M+2) separated by 2 m/z units, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Visualizations: Workflows and Pathways
The following diagrams illustrate the synthetic utility and biological relevance of this compound.
Caption: Synthetic pathway from a starting ketone to a selective COX-2 inhibitor.
Caption: Role of the intermediate as a precursor to COX-2 inhibitors that block inflammation.
Applications in Drug Development
This compound is a compound of significant interest in pharmaceutical development, primarily serving as a crucial building block for the synthesis of selective cyclooxygenase-2 (COX-2) inhibitors.[1] The COX-2 enzyme is inducible and plays a key role in mediating inflammatory and pain responses through the production of prostaglandins.[9][10]
Selective COX-2 inhibitors, often referred to as "coxibs," were developed to provide anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs), which inhibit both COX-1 and COX-2.[9][11]
The title compound is a direct precursor in the synthesis of Etoricoxib , a widely used COX-2 inhibitor. In the synthetic route to Etoricoxib, the α-bromo ketone functionality of this compound allows for the construction of the core heterocyclic structure of the final drug molecule through reactions like cyclocondensation.[12][13] Its role as an intermediate is therefore indispensable for the efficient and large-scale production of this important anti-inflammatory agent.[12]
References
- 1. chemimpex.com [chemimpex.com]
- 2. lookchem.com [lookchem.com]
- 3. 2-bromo-1-(4-(methylsulfonyl) phenyl)ethanone | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. 50413-24-6 | 2-Bromo-1-[4-(methylsulfonyl)phenyl]-1-ethanone | Boroncore [boroncore.com]
- 5. asianpubs.org [asianpubs.org]
- 6. 2-Bromo-1-(4-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. FTIR and FTRaman spectroscopic investigation of 2-bromo-4-methylaniline using ab initio HF and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyclooxygenase-2 inhibitors: a painful lesson - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analytics for US Patent No. 8664402, Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib [patentbuddy.com]
- 13. A process for the preparation of etoricoxib - Patent 2479166 [data.epo.org]
Navigating the Physicochemical Landscape of 2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and stability of 2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone, a key intermediate in pharmaceutical synthesis. Understanding these fundamental physicochemical properties is critical for optimizing reaction conditions, formulation development, and ensuring the quality and shelf-life of active pharmaceutical ingredients (APIs).
Core Physicochemical Properties
| Property | Value | Source |
| Chemical Formula | C₉H₉BrO₃S | [1][2] |
| Molecular Weight | 277.14 g/mol | [3][4] |
| Appearance | White to light yellow crystalline powder | [3] |
| Melting Point | 123-131 °C | [3] |
Solubility Profile
| Solvent Class | Representative Solvents | Solubility |
| Polar Aprotic | Dimethylformamide (DMF) | Soluble[1] |
| Polar Protic | Ethanol | Soluble[1] |
| Aqueous | Water | Insoluble[1] |
A deeper understanding of solubility in a broader range of solvents is crucial for applications such as reaction chemistry, purification, and formulation. The experimental protocol outlined below provides a standardized method for determining quantitative solubility.
Stability Landscape
Detailed stability studies on this compound are not extensively documented. However, based on the chemical structure, which features an α-bromoketone moiety, several potential degradation pathways can be anticipated under stress conditions.
| Stress Condition | Potential Degradation Pathway |
| Hydrolytic (Aqueous, pH variation) | Hydrolysis of the bromine atom to form a hydroxyl group. |
| Oxidative | Oxidation of the ethanone or other susceptible parts of the molecule. |
| Photolytic (UV/Vis light exposure) | Photodegradation, potentially involving cleavage of the carbon-bromine bond. |
| Thermal (Elevated temperature) | Thermal decomposition, the pathways for which would require experimental determination. |
To ensure the integrity of the compound during storage and handling, it is recommended to store it under inert gas (nitrogen or Argon) at 2-8°C.[5]
Experimental Protocols
The following are detailed methodologies for determining the solubility and stability of this compound, based on internationally recognized guidelines.
Protocol 1: Determination of Aqueous Solubility (OECD Guideline 105)
This protocol describes the flask method, suitable for substances with solubility above 10⁻² g/L.[1]
1. Principle: The flask method involves dissolving the test substance in water at a specific temperature until saturation is reached. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method.
2. Materials:
-
This compound (analytical standard)
-
Deionized water
-
Constant temperature bath or shaker (e.g., 20 ± 0.5 °C)
-
Glass flasks with stoppers
-
Centrifuge or filtration apparatus (with inert, non-adsorbing filters)
-
Validated analytical instrument (e.g., HPLC-UV, GC-MS)
3. Procedure:
-
Preliminary Test: To estimate the approximate solubility and equilibration time, add an excess of the substance to a flask with water and agitate at the test temperature. Periodically measure the concentration in the aqueous phase until it remains constant.
-
Definitive Test:
-
Prepare at least three flasks with a known volume of water.
-
Add an amount of the test substance that is in excess of its estimated solubility to each flask.
-
Seal the flasks and agitate them in the constant temperature bath for a period determined in the preliminary test (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the undissolved material to settle.
-
Separate the aqueous phase from the solid phase by centrifugation or filtration. Ensure the temperature is maintained during this step.
-
Determine the concentration of this compound in the clear aqueous phase using a validated analytical method.
-
4. Data Analysis: The water solubility is reported as the mean of the concentrations from the replicate flasks, with the standard deviation.
Protocol 2: Stability Testing and Forced Degradation Studies (ICH Q1A)
This protocol outlines a general approach for assessing the stability of a drug substance under various environmental conditions.[6]
1. Principle: Forced degradation studies are conducted under more severe conditions than accelerated stability studies to identify potential degradation products and pathways. This information is crucial for developing stability-indicating analytical methods.
2. Stress Conditions:
-
Hydrolysis: The substance is dissolved in aqueous solutions at various pH levels (e.g., acidic: 0.1N HCl; neutral: water; basic: 0.1N NaOH) and monitored over time at a controlled temperature.
-
Oxidation: The substance is exposed to an oxidizing agent (e.g., 3% hydrogen peroxide) in solution and monitored over time.
-
Photostability: The solid substance and its solution are exposed to a controlled light source (as described in ICH Q1B) for a specified duration. A dark control sample is stored under the same conditions to differentiate between light-induced and thermal degradation.
-
Thermal Stress: The solid substance is exposed to elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period.
3. Procedure:
-
For each stress condition, prepare a solution of this compound at a known concentration. For solid-state thermal and photostability, use the pure substance.
-
Expose the samples to the respective stress conditions for a predetermined duration. Samples should be withdrawn at appropriate time points (e.g., 0, 6, 12, 24, 48 hours).
-
Analyze the stressed samples using a stability-indicating analytical method (typically HPLC with a photodiode array detector to ensure peak purity).
-
The analysis should quantify the remaining parent compound and detect any degradation products.
4. Data Analysis:
-
Determine the rate of degradation under each condition.
-
Identify and, if necessary, characterize the major degradation products.
-
The results will establish the intrinsic stability of the molecule and inform handling and storage requirements.
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
References
- 1. oecd.org [oecd.org]
- 2. researchgate.net [researchgate.net]
- 3. filab.fr [filab.fr]
- 4. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 5. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 6. database.ich.org [database.ich.org]
An In-depth Technical Guide on the Synthesis and Characterization of 2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone, a key intermediate in the development of various pharmaceutical compounds. This document details established synthetic methodologies, including reaction conditions and yields, and presents key characterization data. The information is intended to support researchers and scientists in the fields of medicinal chemistry and drug development.
Introduction
This compound, also known as 4-(methylsulfonyl)phenacyl bromide, is a valuable building block in organic synthesis.[1] Its structure, featuring a reactive α-bromo ketone and an electron-withdrawing methylsulfonyl group, makes it a versatile precursor for the synthesis of a variety of heterocyclic compounds and other complex organic molecules with potential therapeutic applications.[1] This guide outlines the principal synthetic routes and analytical characterization of this important intermediate.
Synthesis of this compound
There are two primary synthetic strategies for the preparation of this compound. The first is a direct α-bromination of 4-(methylsulfonyl)acetophenone. The second is a two-step process commencing with the bromination of 4-(methylthio)acetophenone, followed by oxidation of the thioether to the sulfone.
Data Presentation: A Comparative Analysis of Synthetic Methods
The following tables summarize the quantitative data associated with the different synthetic approaches to this compound.
Table 1: Synthesis via Bromination of 4-(methylsulfonyl)acetophenone
| Starting Material | Brominating Agent | Solvent | Catalyst/Additive | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| 4-(methylsulfonyl)acetophenone | Bromine | Ethylene Dichloride (EDC) | 48% HBr (initiator) | 26-30 h | 25 ± 3 | 74 (from thioanisole) | [2] |
Table 2: Two-Step Synthesis from 4-(methylthio)acetophenone
| Step | Starting Material | Reagents | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| 1. Bromination | 4-(methylthio)acetophenone | Bromine | Methanol | - | 20-30 | - | This is a general method; specific yield for this step is not provided in the search results. |
| 2. Oxidation | 2-bromo-1-(4-(methylthio)phenyl)ethanone | 3-chloroperoxybenzoic acid | - | 3 h | -5 to 0 | 95 | [3] |
Note: The 74% yield in Table 1 is an overall yield from thioanisole over three steps (acylation, oxidation, and bromination) without isolation of intermediates.
Experimental Protocols
Protocol 1: Direct Bromination of 4-(methylsulfonyl)acetophenone[2]
This protocol outlines the direct α-bromination of 4-(methylsulfonyl)acetophenone.
Materials:
-
4-(methylsulfonyl)acetophenone
-
Ethylene Dichloride (EDC)
-
48% Hydrobromic acid (HBr)
-
Bromine
-
Water
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
A solution of 4-(methylsulfonyl)acetophenone in ethylene dichloride (EDC) is prepared.
-
The reaction is initiated with the addition of a small amount of 48% hydrobromic acid.
-
Bromine is added dropwise to the solution over a period of 26-30 hours, while maintaining the temperature at 25 ± 3°C.
-
After the addition is complete, the reaction mixture is aged for an additional 2-3 hours.
-
The organic layer is washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
The solvent (EDC) is removed by distillation. Any remaining traces of EDC are removed azeotropically with water.
-
The resulting solid product is collected by filtration of the aqueous slurry and dried.
Protocol 2: Two-Step Synthesis via Oxidation of 2-bromo-1-(4-(methylthio)phenyl)ethanone[3]
This protocol describes the oxidation of the thioether intermediate to the desired sulfone.
Materials:
-
2-bromo-1-(4-(methylthio)phenyl)ethanone
-
3-chloroperoxybenzoic acid (m-CPBA)
Procedure:
-
2-bromo-1-(4-(methylthio)phenyl)ethanone is treated with 3-chloroperoxybenzoic acid.
-
The reaction is carried out for 3 hours at a temperature of -5 to 0°C.
-
Upon completion of the reaction, the product, this compound, is isolated. The original document does not specify the workup procedure, but it would typically involve quenching the excess oxidizing agent, followed by extraction and purification.
Mandatory Visualization: Synthesis Workflow
The following diagram illustrates the logical workflow for the synthesis of this compound from 4-(methylsulfonyl)acetophenone.
Caption: Synthesis workflow for this compound.
Characterization
The synthesized this compound can be characterized by its physicochemical properties and spectroscopic data.
Physicochemical Properties
Table 3: Physicochemical Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₉BrO₃S | [4][5] |
| Molecular Weight | 277.14 g/mol | [1][4] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 123-131 °C | [1] |
| 126 °C | [3][4] | |
| 127-128 °C (crude) | [2] | |
| Boiling Point (Predicted) | 428.4 ± 41.0 °C | [3][4] |
| Density (Predicted) | 1.575 ± 0.06 g/cm³ | [3][4] |
| Storage Conditions | 0-8 °C, under inert gas (nitrogen or Argon) | [1][3] |
Spectroscopic Data
While specific, detailed spectra are not provided in the publicly available literature, the following represents the expected spectroscopic characteristics for this compound based on its structure and data for analogous compounds.
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show a singlet for the methyl protons of the sulfonyl group, a singlet for the methylene protons adjacent to the bromine and carbonyl groups, and a set of signals in the aromatic region corresponding to the para-substituted phenyl ring.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for each of the unique carbon atoms in the molecule, including the methyl carbon of the sulfonyl group, the methylene carbon, the carbonyl carbon, and the carbons of the aromatic ring.
IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups present. Key expected peaks include a strong absorption for the carbonyl (C=O) stretching vibration, and characteristic absorptions for the sulfonyl (S=O) group stretches. A reference to the availability of an IR spectrum can be found.[5]
MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. The presence of bromine will be indicated by a distinctive isotopic pattern for the molecular ion and bromine-containing fragments.
Conclusion
This technical guide has detailed the synthesis and characterization of this compound. The provided experimental protocols and compiled data offer a valuable resource for researchers engaged in the synthesis of this and related compounds for pharmaceutical and other applications. The direct bromination of 4-(methylsulfonyl)acetophenone and the two-step synthesis from 4-(methylthio)acetophenone are both viable routes to this important intermediate.
References
An In-depth Technical Guide to 2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone: Synonyms, Nomenclature, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical compound 2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone, a key intermediate in pharmaceutical synthesis. The guide covers its nomenclature, extensive list of synonyms, physicochemical properties, and its significant role in the synthesis of prominent drug molecules.
Chemical Identity and Nomenclature
This compound is a brominated acetophenone derivative containing a methylsulfonyl group. Its systematic and common names, along with various identifiers, are crucial for accurate scientific communication and substance identification in research and development.
The IUPAC name for this compound is 2-bromo-1-(4-methylsulfonylphenyl)ethanone .[1] This name precisely describes its chemical structure: a two-carbon ethanone chain where one carbon is part of a carbonyl group and the other is substituted with a bromine atom. This ethanone moiety is attached to a phenyl ring at the first carbon, and this phenyl ring is substituted with a methylsulfonyl group at the para (fourth) position.
A comprehensive list of synonyms and identifiers is provided in the tables below to facilitate cross-referencing in literature and chemical databases.
Physicochemical Properties
Understanding the physical and chemical properties of this compound is essential for its handling, storage, and application in chemical reactions.
| Property | Value | Reference |
| Molecular Formula | C₉H₉BrO₃S | [2][3][4] |
| Molecular Weight | 277.14 g/mol | [2][5] |
| Appearance | White to light yellow crystalline powder | [2] |
| Melting Point | 123-131 °C | [2] |
| Boiling Point | 428.4 °C at 760 mmHg | [3] |
| Density | 1.575 g/cm³ | [3] |
| Flash Point | 212.9 °C | [3] |
| Storage Temperature | 2-8°C, under inert gas (e.g., Nitrogen or Argon) | [3] |
Synonyms and Identifiers
The following tables summarize the various names and registry numbers associated with this compound.
Table 3.1: Common Synonyms
| Synonym |
| 2-Bromo-4'-(methylsulfonyl)acetophenone |
| 4-(Methylsulfonyl)phenacyl bromide |
| α-Bromo-4-(methylsulfonyl)acetophenone |
| p-(Methylsulfonyl)phenacyl bromide |
| 2-Bromo-1-(4-mesylphenyl)ethan-1-one |
| 4-(Methylsulphonyl)phenacyl bromide |
| p-Methylsulfonylphenacyl bromide |
| 2-bromo-1-(4-methanesulfonylphenyl)ethan-1-one |
Table 3.2: Chemical Identifiers
| Identifier | Value |
| CAS Number | 50413-24-6 |
| PubChem CID | 735823 |
| MDL Number | MFCD00673134 |
| EC Number | 678-177-4 |
| UNII | VBF9OCP8XO |
| DSSTox Substance ID | DTXSID10352845 |
| InChI | InChI=1S/C9H9BrO3S/c1-14(12,13)8-4-2-7(3-5-8)9(11)6-10/h2-5H,6H2,1H3 |
| Canonical SMILES | CS(=O)(=O)C1=CC=C(C=C1)C(=O)CBr |
Role in Pharmaceutical Synthesis: The Gateway to COX-2 Inhibitors
This compound is a pivotal building block in the synthesis of several non-steroidal anti-inflammatory drugs (NSAIDs), most notably the selective COX-2 inhibitors. Its bifunctional nature, possessing both an electrophilic α-bromoketone and a methylsulfonyl group, makes it a versatile reagent for constructing complex heterocyclic scaffolds present in these drugs.
A prime example of its application is in the synthesis of Celecoxib , a widely prescribed medication for arthritis and pain management. The following diagram illustrates a common synthetic pathway to Celecoxib where this compound could be utilized, although other pathways exist. In a typical Hantzsch-type pyridine synthesis, it can react with a β-enaminone and an ammonia source to form a dihydropyridine, which can then be oxidized to the corresponding pyridine ring, a core structure in some COX-2 inhibitors. More directly, it serves as a precursor to other key intermediates.
Caption: Synthetic pathway for Celecoxib.
Experimental Protocols
While numerous variations exist, the following sections outline generalized experimental protocols for the synthesis of this compound and its subsequent use.
Synthesis of this compound
This synthesis is typically achieved through the bromination of the corresponding acetophenone derivative, 4'-(methylsulfonyl)acetophenone.
Materials:
-
4'-(Methylsulfonyl)acetophenone
-
Bromine (Br₂) or a suitable brominating agent (e.g., N-Bromosuccinimide)
-
An appropriate solvent (e.g., chloroform, acetic acid, or methanol)
-
A catalyst, if required (e.g., aluminum chloride or hydrobromic acid)
General Procedure:
-
Dissolution: Dissolve 4'-(methylsulfonyl)acetophenone in the chosen solvent in a reaction vessel equipped with a stirrer and a dropping funnel.
-
Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine in the same solvent dropwise to the reaction mixture with constant stirring. The rate of addition should be controlled to maintain the reaction temperature.
-
Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature or slightly elevated) for a specified period until the reaction is complete, as monitored by techniques like Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by adding a reducing agent (e.g., sodium bisulfite solution) to remove any excess bromine. The product is then typically extracted into an organic solvent.
-
Purification: The organic layer is washed with water and brine, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol or a mixture of ethyl acetate and hexane) to yield pure this compound.
Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the positions of the bromine and methylsulfonyl groups.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the carbonyl (C=O) and sulfonyl (S=O) stretches.
-
Melting Point Analysis: To assess the purity of the compound.
This technical guide provides foundational information for researchers and professionals working with this compound. For specific applications and large-scale synthesis, further optimization of the described protocols may be necessary. Always consult relevant safety data sheets (SDS) and perform risk assessments before handling the chemicals mentioned.
References
- 1. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]
- 2. zenodo.org [zenodo.org]
- 3. Synthesis method of celecoxib - Eureka | Patsnap [eureka.patsnap.com]
- 4. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chembk.com [chembk.com]
Spectral Data Analysis of 2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone, a key intermediate in pharmaceutical synthesis. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Due to the limited availability of public domain spectral data for the title compound, this guide presents data for a closely related analogue, 2-bromo-1-(4-bromophenyl)ethanone, to provide a comparative framework. Detailed experimental protocols for acquiring such spectra are also provided.
Chemical Structure and Properties
This compound is a white to light yellow crystalline powder.[1] Its chemical structure consists of a phenyl ring substituted with a methylsulfonyl group at the para position, and an α-bromoethanone moiety.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₉BrO₃S |
| Molecular Weight | 277.14 g/mol [2] |
| CAS Number | 50413-24-6[2] |
| Melting Point | 123-131 °C[1] |
| Appearance | White to light yellow crystalline powder[1] |
Spectral Data (Analogous Compound)
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹H NMR Spectral Data of 2-bromo-1-(4-bromophenyl)ethanone
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 4.40 | s | 2H | -CH₂Br |
| 7.63-7.65 | m | 2H | Ar-H |
| 7.84-7.86 | m | 2H | Ar-H |
Source: Data for 2-bromo-1-(4-bromophenyl)ethanone, a related compound.
Table 3: ¹³C NMR Spectral Data of 2-bromo-1-(4-bromophenyl)ethanone
| Chemical Shift (δ) ppm | Assignment |
| 30.01 | -CH₂Br |
| 128.97 | Ar-C |
| 130.06 | Ar-C |
| 131.86 | Ar-C |
| 132.21 | Ar-C |
| 190.07 | C=O |
Source: Data for 2-bromo-1-(4-bromophenyl)ethanone, a related compound.
Expected NMR Data for this compound:
-
¹H NMR: The spectrum is expected to show a singlet for the α-bromomethyl protons (-CH₂Br) around 4.4-4.7 ppm. The aromatic protons will likely appear as two doublets in the range of 7.8-8.2 ppm, characteristic of a para-substituted benzene ring with a strong electron-withdrawing group. A singlet corresponding to the methylsulfonyl protons (-SO₂CH₃) is expected around 3.1-3.3 ppm.
-
¹³C NMR: The carbonyl carbon (C=O) should appear around 190 ppm. The carbon of the bromomethyl group (-CH₂Br) is expected in the range of 30-35 ppm. The aromatic carbons will show distinct signals, with the carbon attached to the sulfonyl group being the most downfield. The methyl carbon of the sulfonyl group should appear around 44-46 ppm.
Infrared (IR) Spectroscopy
Table 4: Expected IR Absorption Peaks for this compound
| Wavenumber (cm⁻¹) | Functional Group |
| ~1690 | C=O (Aryl ketone) stretching |
| ~1320 and ~1150 | S=O (Sulfone) asymmetric and symmetric stretching |
| ~1600, ~1500 | C=C (Aromatic ring) stretching |
| ~3000-3100 | C-H (Aromatic) stretching |
| ~2900-3000 | C-H (Aliphatic) stretching |
| ~600-700 | C-Br stretching |
Mass Spectrometry (MS)
Table 5: Expected Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 276/278 | Molecular ion peak (M⁺) with isotopic pattern for Bromine (⁷⁹Br/⁸¹Br) |
| 197 | [M - Br]⁺ |
| 183 | [M - CH₂Br]⁺ |
| 155 | [C₇H₄O₂S]⁺ |
| 76 | [C₆H₄]⁺ |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Instrumentation: Acquire the spectrum on a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition: Obtain the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Obtain the carbon spectrum with proton decoupling. A wider spectral width (0 to 220 ppm) is necessary. A larger number of scans and a longer relaxation delay may be required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample compartment should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI). EI is a common technique for this type of molecule and will induce fragmentation.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.
Logical Workflow for Spectral Analysis
The following diagram illustrates the logical workflow for the acquisition and analysis of spectral data for the structural elucidation of an organic compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
role of the methylsulfonyl group in 2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone
An In-depth Technical Guide on the Role of the Methylsulfonyl Group in 2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone
Abstract
This compound is a bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. It serves as a crucial building block for a variety of pharmacologically active compounds, most notably as a key intermediate in the synthesis of the selective COX-2 inhibitor, Celecoxib. The presence and strategic placement of the methylsulfonyl group are paramount to its chemical reactivity and its utility in drug design. This technical guide elucidates the multifaceted role of the methylsulfonyl moiety, focusing on its electronic effects, impact on reactivity, and its function as a pharmacophore in drug development.
Introduction
This compound, a derivative of α-bromoacetophenone, possesses two reactive centers: the electrophilic carbonyl carbon and the carbon bearing the bromine atom. The chemical behavior of this molecule is profoundly influenced by the substituents on the phenyl ring. The methylsulfonyl group (-SO2CH3) at the para-position is a strong electron-withdrawing group, which plays a pivotal role in modulating the molecule's properties. This guide will delve into the specific contributions of this functional group.
Physicochemical Properties
The methylsulfonyl group significantly impacts the physicochemical properties of the parent molecule. Its strong electron-withdrawing nature and its capacity for hydrogen bonding influence solubility, lipophilicity, and crystal packing.
Table 1: Physicochemical Data for this compound
| Property | Value | Reference |
| Molecular Formula | C9H9BrO3S | |
| Molecular Weight | 277.14 g/mol | |
| Melting Point | 142-145 °C | |
| Appearance | Off-white to pale yellow crystalline powder |
Role of the Methylsulfonyl Group in Chemical Reactivity
The primary is the potentiation of the electrophilic character of the molecule. This is achieved through its strong electron-withdrawing effects.
Electronic Effects
The methylsulfonyl group is a deactivating, meta-directing group in electrophilic aromatic substitution. However, in the context of this compound, its influence on the side chain is of greater importance. It withdraws electron density from the phenyl ring and, by extension, from the ethanone moiety. This has two major consequences:
-
Increased Electrophilicity of the Carbonyl Carbon: The withdrawal of electrons makes the carbonyl carbon more electron-deficient and, therefore, more susceptible to nucleophilic attack.
-
Increased Reactivity of the α-Carbon: The electron-withdrawing nature of the methylsulfonyl group enhances the acidity of the α-protons (if present) and facilitates the displacement of the bromide ion in nucleophilic substitution reactions. This makes the molecule a potent alkylating agent.
Role in Synthesis of Heterocycles
This compound is a versatile precursor for the synthesis of various heterocyclic compounds. A prominent example is the Hantzsch thiazole synthesis, where it reacts with a thiourea to form an aminothiazole ring. The electron-withdrawing methylsulfonyl group facilitates the initial nucleophilic attack by the sulfur of the thiourea and promotes the subsequent cyclization and dehydration steps.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the bromination of 1-(4-(methylsulfonyl)phenyl)ethanone.
-
Materials: 1-(4-(methylsulfonyl)phenyl)ethanone, Bromine (Br2), Acetic Acid.
-
Procedure:
-
Dissolve 1-(4-(methylsulfonyl)phenyl)ethanone in glacial acetic acid.
-
Slowly add a solution of bromine in acetic acid to the reaction mixture at room temperature with constant stirring.
-
Continue stirring for 2-4 hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-cold water.
-
Filter the precipitate, wash with water, and dry to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield pure this compound.
-
Role in Drug Development
The 4-(methylsulfonyl)phenyl motif is a recognized pharmacophore in a number of approved drugs. Its inclusion is often by design to impart specific pharmacological properties.
Key Pharmacophore in COX-2 Inhibitors
The most notable application of this compound is as a key intermediate in the synthesis of Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor. In the synthesis of Celecoxib, the methylsulfonyl group of the final molecule is crucial for its selective binding to the COX-2 enzyme. This selectivity is attributed to the fact that the methylsulfonyl group can fit into a hydrophilic side pocket present in the active site of the COX-2 enzyme but not in the COX-1 enzyme. This interaction is a key determinant of the drug's safety and efficacy profile.
Anticancer and Other Therapeutic Activities
Compounds derived from this compound have also been investigated for other therapeutic applications, including as anticancer agents. The methylsulfonyl group can engage in favorable interactions with biological targets and can also improve the pharmacokinetic properties of the drug candidates.
Visualizations
Synthesis Workflow
Caption: Synthetic pathway from 1-(4-(methylsulfonyl)phenyl)ethanone to Celecoxib.
Logical Relationship of the Methylsulfonyl Group's Effects
Caption: Influence of the methylsulfonyl group on reactivity and biological function.
Conclusion
The methylsulfonyl group in this compound is not a passive substituent but an active director of the molecule's chemical and biological properties. Its potent electron-withdrawing nature enhances the reactivity of the α-bromoketone moiety, making it a valuable and versatile intermediate in organic synthesis. Furthermore, its role as a key pharmacophore, particularly in the design of selective COX-2 inhibitors, underscores its importance in modern drug discovery and development. A thorough understanding of the contributions of the methylsulfonyl group is essential for the rational design and synthesis of new therapeutic agents.
Methodological & Application
synthesis of celecoxib using 2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone
Application Notes & Protocols for the Synthesis of Celecoxib
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, albeit theoretical, application note and protocol for the synthesis of the nonsteroidal anti-inflammatory drug (NSAID) Celecoxib, starting from 2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone. While this starting material is not conventionally used, this protocol outlines a plausible synthetic route based on established chemical transformations. Additionally, the mechanism of action of Celecoxib is detailed with a corresponding signaling pathway diagram.
Introduction
Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor used to treat pain and inflammation.[1] The selective inhibition of COX-2 reduces the production of prostaglandins, which are key mediators of inflammation and pain.[2] This targeted approach minimizes the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[2]
The standard synthesis of celecoxib typically involves the condensation of a 1,3-diketone with 4-sulfamoylphenylhydrazine.[3][4] This document proposes a novel synthetic pathway commencing with this compound.
Proposed Synthesis of Celecoxib
The proposed synthesis is a multi-step process involving the formation of a key 1,3-diketone intermediate followed by a cyclization reaction to form the pyrazole core of celecoxib.
Experimental Workflow
Caption: Proposed workflow for the synthesis of Celecoxib.
Experimental Protocols
Materials and Methods
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Sodium bicarbonate
-
(Trifluoromethyl)triphenylphosphonium bromide
-
n-Butyllithium (n-BuLi)
-
Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
4-Hydrazinobenzenesulfonamide hydrochloride
-
Ethanol
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)
Step 1: Synthesis of 1-(4-(methylsulfonyl)phenyl)ethane-1,2-dione (Intermediate 1)
This step involves the Kornblum oxidation of the starting alpha-bromo ketone.
-
Dissolve this compound (1 eq) in dimethyl sulfoxide (DMSO).
-
Add sodium bicarbonate (2 eq) to the solution.
-
Heat the reaction mixture at 100 °C for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield Intermediate 1.
Step 2: Synthesis of (E/Z)-1-(4-(methylsulfonyl)phenyl)-4,4,4-trifluorobut-2-en-1-one (Intermediate 2)
This step utilizes a Wittig reaction to introduce the trifluoromethyl group.
-
Suspend (Trifluoromethyl)triphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon).
-
Cool the suspension to -78 °C.
-
Add n-Butyllithium (1.1 eq) dropwise to generate the ylide.
-
Stir the mixture for 1 hour at -78 °C.
-
Add a solution of Intermediate 1 (1 eq) in THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography to obtain Intermediate 2.
Step 3: Synthesis of 1-(4-(methylsulfonyl)phenyl)-4,4,4-trifluorobutane-1,3-dione
This step involves the hydrolysis of the enone to the desired 1,3-diketone.
-
Dissolve Intermediate 2 (1 eq) in a mixture of THF and water.
-
Add a catalytic amount of a strong acid (e.g., HCl).
-
Reflux the mixture for 4-6 hours, monitoring by TLC.
-
Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Dry the organic layer and concentrate under reduced pressure to yield the 1,3-diketone.
Step 4: Synthesis of Celecoxib
This final step is a cyclization reaction to form the pyrazole ring.
-
Dissolve the 1,3-diketone from Step 3 (1 eq) and 4-Hydrazinobenzenesulfonamide hydrochloride (1 eq) in ethanol.
-
Heat the mixture to reflux for 6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature to allow for crystallization of the product.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to yield crude Celecoxib.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/isopropanol).
Quantitative Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield (g) per mole of starting material |
| This compound | C₉H₉BrO₃S | 293.14 | N/A |
| Intermediate 1 | C₉H₈O₄S | 212.22 | 212.22 |
| Intermediate 2 | C₁₀H₇F₃O₃S | 276.22 | 276.22 |
| 1-(4-(methylsulfonyl)phenyl)-4,4,4-trifluorobutane-1,3-dione | C₁₁H₉F₃O₄S | 306.25 | 306.25 |
| Celecoxib | C₁₇H₁₄F₃N₃O₂S | 381.37 | 381.37 |
Mechanism of Action of Celecoxib
Celecoxib selectively inhibits the COX-2 enzyme, which is responsible for the conversion of arachidonic acid into prostaglandins, specifically those involved in inflammation and pain.[5] Unlike non-selective NSAIDs, it has a much lower affinity for the COX-1 enzyme, which is involved in protecting the stomach lining and platelet aggregation.[2] This selectivity is attributed to the bulkier sulfonamide side chain of celecoxib, which can fit into the larger active site of the COX-2 enzyme but not the narrower active site of COX-1.[2]
Signaling Pathway
Caption: Simplified signaling pathway of Celecoxib's mechanism of action.
References
Application Notes and Protocols: Synthesis of 2-Amino-4-(4-(methylsulfonyl)phenyl)thiazole via Hantzsch Thiazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of α-halo ketones with thiourea, known as the Hantzsch thiazole synthesis, is a fundamental and widely utilized method for the preparation of 2-aminothiazole derivatives. This class of heterocyclic compounds is of significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This document provides detailed application notes and protocols for the synthesis of 2-amino-4-(4-(methylsulfonyl)phenyl)thiazole from 2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone and thiourea. The resulting compound serves as a valuable scaffold for the development of novel therapeutic agents.
Reaction Scheme
The synthesis proceeds via the condensation of this compound with thiourea, leading to the formation of the thiazole ring.
Caption: General reaction scheme for the Hantzsch synthesis of 2-amino-4-(4-(methylsulfonyl)phenyl)thiazole.
Applications in Drug Discovery
2-Aminothiazole derivatives are recognized as privileged structures in drug discovery. The title compound, featuring a methylsulfonylphenyl moiety, is of particular interest due to the common incorporation of sulfonyl groups in pharmacologically active molecules to enhance properties such as solubility and target binding.
Derivatives of 2-aminothiazole have been investigated as inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer. Notably, this class of compounds has shown potential as inhibitors of:
-
Aurora Kinases: These are serine/threonine kinases that play essential roles in mitosis. Their overexpression is linked to tumorigenesis, making them attractive targets for cancer therapy.[1][2][3]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): This is a key mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis.[4]
The inhibition of these pathways can lead to the suppression of tumor cell proliferation and angiogenesis.
Experimental Protocols
This section provides a detailed protocol for the synthesis of 2-amino-4-(4-(methylsulfonyl)phenyl)thiazole.
Materials and Equipment:
-
This compound
-
Thiourea
-
Ethanol (absolute)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Beakers
-
Büchner funnel and filter flask
-
Filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, combine this compound (10 mmol, 2.78 g) and thiourea (12 mmol, 0.91 g).
-
Solvent Addition: Add 50 mL of absolute ethanol to the flask.
-
Reflux: Place the flask in a heating mantle on a magnetic stirrer, attach a reflux condenser, and heat the mixture to reflux (approximately 78 °C) with continuous stirring.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane mixture). The reaction is typically complete within 4-6 hours.
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. A precipitate of the product should form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.
-
Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.
Data Presentation
The following table summarizes typical quantitative data obtained from the synthesis of 2-amino-4-arylthiazoles. Please note that the exact values for 2-amino-4-(4-(methylsulfonyl)phenyl)thiazole may vary.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | References |
| 2-Amino-4-phenylthiazole | C₉H₈N₂S | 176.24 | ~90 | 151-154 | General Hantzsch Synthesis |
| 2-Amino-4-(4-bromophenyl)thiazole | C₉H₇BrN₂S | 255.14 | 70-80 | 165-168 | [5] |
| 2-Amino-4-(4-(methylsulfonyl)phenyl)thiazole | C₁₀H₁₀N₂O₂S₂ | 270.33 | >85 (expected) | >250 (expected) | - |
Characterization Data (Expected for 2-Amino-4-(4-(methylsulfonyl)phenyl)thiazole):
-
¹H NMR (DMSO-d₆, δ ppm): Signals corresponding to the aromatic protons of the phenyl ring, the thiazole proton, the amino protons, and the methyl protons of the sulfonyl group are expected. The amino protons will appear as a broad singlet.
-
¹³C NMR (DMSO-d₆, δ ppm): Peaks corresponding to the carbons of the thiazole ring, the phenyl ring, and the methyl group of the sulfonyl moiety are anticipated.
-
IR (KBr, cm⁻¹): Characteristic absorption bands for N-H stretching of the amino group, C=N stretching of the thiazole ring, and S=O stretching of the sulfonyl group would be observed.
-
Mass Spectrometry (m/z): The molecular ion peak corresponding to the mass of the product is expected.
Visualizations
Hantzsch Thiazole Synthesis Mechanism
The Hantzsch synthesis of 2-aminothiazoles proceeds through a well-established multi-step mechanism.
Caption: Mechanism of the Hantzsch thiazole synthesis.
Experimental Workflow
The following diagram outlines the general laboratory workflow for the synthesis and purification of 2-amino-4-(4-(methylsulfonyl)phenyl)thiazole.
Caption: Experimental workflow for the synthesis of 2-amino-4-(4-(methylsulfonyl)phenyl)thiazole.
Potential Signaling Pathway Inhibition
2-Aminothiazole derivatives have been shown to inhibit key signaling pathways implicated in cancer progression, such as the Aurora Kinase and VEGFR-2 pathways.
References
- 1. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. nanobioletters.com [nanobioletters.com]
The Versatility of 2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone in the Synthesis of Bioactive Heterocycles
For Immediate Release
[City, State] – [Date] – 2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone has emerged as a pivotal building block in synthetic organic chemistry, particularly in the construction of a diverse array of heterocyclic compounds. Its dual reactivity, stemming from the electrophilic carbonyl carbon and the readily displaceable bromide, makes it a versatile precursor for the synthesis of thiazoles, imidazopyridines, and pyrazoles—scaffolds of significant interest in medicinal chemistry and drug development. These heterocycles are core components of numerous pharmaceuticals, exhibiting a broad spectrum of biological activities.
This application note provides detailed protocols for the synthesis of three key classes of heterocycles—2-aminothiazoles, imidazo[1,2-a]pyridines, and 1,3-diarylpyrazoles—utilizing this compound as the common starting material. The methodologies presented are based on established synthetic strategies and are tailored for researchers and scientists in the field of drug discovery and development.
Application 1: Synthesis of 2-Amino-4-(4-(methylsulfonyl)phenyl)thiazoles
The Hantzsch thiazole synthesis is a classic and efficient method for the construction of the thiazole ring.[1][2][3] This reaction involves the condensation of an α-haloketone with a thioamide derivative. In this protocol, this compound reacts with thiourea to yield the corresponding 2-aminothiazole derivative, a valuable pharmacophore.
Quantitative Data Summary
| Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Amino-4-(4-(methylsulfonyl)phenyl)thiazole | This compound, Thiourea | Ethanol | 78 (Reflux) | 2-4 | 85-95 |
Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 mmol) in ethanol (10 mL).
-
Addition of Reagent: To this solution, add thiourea (1.2 mmol).
-
Reaction: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, allow the mixture to cool to room temperature. Pour the contents over crushed ice to precipitate the product.
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Application 2: Synthesis of 2-(4-(Methylsulfonyl)phenyl)imidazo[1,2-a]pyridines
Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that are prevalent in many marketed drugs.[4] A common and effective method for their synthesis is the condensation of a 2-aminopyridine with an α-haloketone. This protocol outlines the synthesis of a substituted imidazo[1,2-a]pyridine from this compound and 2-aminopyridine.
Quantitative Data Summary
| Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-(4-(Methylsulfonyl)phenyl)imidazo[1,2-a]pyridine | This compound, 2-Aminopyridine | Ethanol | 78 (Reflux) | 6-8 | 75-85 |
Experimental Protocol
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve this compound (1.0 mmol) and 2-aminopyridine (1.1 mmol) in ethanol (15 mL).
-
Reaction: Heat the mixture to reflux and stir for 6-8 hours. Monitor the reaction by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product with a suitable organic solvent such as ethyl acetate (3 x 20 mL).
-
Isolation and Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Application 3: Synthesis of 1,3-Diaryl-5-(4-(methylsulfonyl)phenyl)pyrazoles
Pyrazoles are another important class of heterocyclic compounds with a wide range of biological activities.[5][6] A common synthetic route involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. While a direct reaction of this compound with hydrazine is not the most common route, a two-step process can be employed. First, the α-haloketone is converted to a 1,3-diketone, which then undergoes cyclization with a hydrazine.
Quantitative Data Summary (Two-Step Synthesis)
| Intermediate/Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1-(4-(Methylsulfonyl)phenyl)-3-phenylpropane-1,3-dione | This compound, Sodium salt of ethyl benzoylacetate | DMF | 80-90 | 4-6 | 70-80 |
| 1-Aryl-5-(4-(methylsulfonyl)phenyl)-3-phenyl-1H-pyrazole | 1-(4-(Methylsulfonyl)phenyl)-3-phenylpropane-1,3-dione, Arylhydrazine hydrochloride | Ethanol | 78 (Reflux) | 3-5 | 80-90 |
Experimental Protocol
Step 1: Synthesis of 1-(4-(Methylsulfonyl)phenyl)-3-phenylpropane-1,3-dione
-
Preparation of Enolate: In a flask, prepare the sodium salt of ethyl benzoylacetate by reacting it with sodium ethoxide in anhydrous ethanol.
-
Reaction: To the enolate solution, add this compound (1.0 mmol) in DMF.
-
Heating: Heat the reaction mixture at 80-90°C for 4-6 hours.
-
Hydrolysis and Decarboxylation: Cool the reaction mixture and hydrolyze the ester with aqueous acid, followed by heating to effect decarboxylation to yield the 1,3-diketone.
-
Isolation: Extract the product with an organic solvent and purify by chromatography.
Step 2: Synthesis of 1-Aryl-5-(4-(methylsulfonyl)phenyl)-3-phenyl-1H-pyrazole
-
Reaction Setup: Dissolve the 1-(4-(methylsulfonyl)phenyl)-3-phenylpropane-1,3-dione (1.0 mmol) and the desired arylhydrazine hydrochloride (1.1 mmol) in ethanol (15 mL).
-
Reaction: Reflux the mixture for 3-5 hours.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.
These protocols provide a foundation for the synthesis of diverse heterocyclic libraries based on the versatile starting material, this compound. The resulting compounds can be further functionalized to explore their potential as novel therapeutic agents. Researchers are encouraged to optimize these conditions for specific substrates and desired outcomes.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. nanobioletters.com [nanobioletters.com]
- 3. Thiazole synthesis [organic-chemistry.org]
- 4. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
Application Notes and Protocols: Alkylation Reactions with 2-Bromo-4'-(methylsulfonyl)acetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4'-(methylsulfonyl)acetophenone is a key synthetic intermediate, particularly valued in medicinal chemistry for the development of pharmacologically active molecules. Its structure, featuring an α-bromo ketone, makes it an excellent electrophile for alkylation reactions with a wide range of nucleophiles. The presence of the 4'-(methylsulfonyl) group is of particular significance, as this moiety is a common feature in selective cyclooxygenase-2 (COX-2) inhibitors, where it is crucial for binding to the target enzyme.[1][2][3]
These application notes provide an overview of the utility of 2-Bromo-4'-(methylsulfonyl)acetophenone in alkylation reactions and detailed protocols for its reaction with N-, S-, and O-nucleophiles, which are fundamental steps in the synthesis of various bioactive compounds.[4]
Data Presentation
The following table summarizes representative alkylation reactions with 2-Bromo-4'-(methylsulfonyl)acetophenone, highlighting the versatility of this reagent in forming carbon-heteroatom bonds.
| Nucleophile Category | Nucleophile Example | Product Type | Reaction Conditions | Yield (%) | Reference |
| N-Nucleophile | Aniline | 2-Amino-4'-(methylsulfonyl)acetophenone | NaHCO₃, Anhydrous MeOH, rt | Good | [1] |
| S-Nucleophile | Thiourea | 2-Amino-4-(4-(methylsulfonyl)phenyl)thiazole | Ethanol, Reflux | Not Specified | General Reaction |
| O-Nucleophile | Phenylacetic acid | 2-Oxo-2-(4-(methylsulfonyl)phenyl)ethyl 2-phenylacetate | Triethylamine, rt | Good | [5] |
Mandatory Visualization
Experimental Workflow for Alkylation Reactions
The general workflow for the utilization of 2-Bromo-4'-(methylsulfonyl)acetophenone in alkylation reactions followed by further synthetic modifications is depicted below.
Caption: General workflow for alkylation and subsequent reactions.
COX-2 Signaling Pathway Inhibition
Derivatives synthesized from 2-Bromo-4'-(methylsulfonyl)acetophenone are often designed as selective COX-2 inhibitors. These inhibitors block the synthesis of prostaglandins, which are key mediators of inflammation and pain.
Caption: Inhibition of the COX-2 signaling pathway.
Experimental Protocols
Safety Precautions: 2-Bromo-4'-(methylsulfonyl)acetophenone is a hazardous substance. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Protocol 1: N-Alkylation with Anilines
This protocol describes the synthesis of 1-(4-(methylsulfonyl)phenyl)-2-(phenylamino)ethan-1-one derivatives, which are precursors for various heterocyclic compounds, including imidazo[1,2-a]pyridin-3-amine based COX-2 inhibitors.[1]
Materials:
-
2-Bromo-4'-(methylsulfonyl)acetophenone (1.0 eq)
-
Substituted Aniline (1.1 eq)
-
Sodium Bicarbonate (NaHCO₃) (1.5 eq)
-
Anhydrous Methanol (MeOH)
Procedure:
-
To a solution of the substituted aniline in anhydrous methanol, add sodium bicarbonate.
-
Add 2-Bromo-4'-(methylsulfonyl)acetophenone to the suspension.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is typically removed under reduced pressure.
-
The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product can be purified by column chromatography or recrystallization.
Protocol 2: S-Alkylation with Thiourea (Hantzsch Thiazole Synthesis)
This protocol outlines the synthesis of a 2-aminothiazole derivative, a common scaffold in medicinal chemistry.
Materials:
-
2-Bromo-4'-(methylsulfonyl)acetophenone (1.0 eq)
-
Thiourea (1.1 eq)
-
Ethanol
Procedure:
-
Dissolve 2-Bromo-4'-(methylsulfonyl)acetophenone and thiourea in ethanol in a round-bottom flask.
-
Reflux the reaction mixture for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate from the solution. If so, collect the solid by filtration.
-
If no precipitate forms, reduce the volume of the solvent under reduced pressure and cool the mixture to induce crystallization.
-
Wash the collected solid with cold ethanol and dry to obtain the 2-amino-4-(4-(methylsulfonyl)phenyl)thiazole product.
Protocol 3: O-Alkylation with Carboxylic Acids
This protocol describes the esterification of a carboxylic acid using 2-Bromo-4'-(methylsulfonyl)acetophenone.[5]
Materials:
-
2-Bromo-4'-(methylsulfonyl)acetophenone (1.0 eq)
-
Phenylacetic acid (1.0 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)
Procedure:
-
Dissolve phenylacetic acid in the anhydrous solvent in a round-bottom flask.
-
Add triethylamine to the solution and stir for 10-15 minutes at room temperature to form the carboxylate salt.
-
Add a solution of 2-Bromo-4'-(methylsulfonyl)acetophenone in the same solvent dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, the triethylammonium bromide salt that forms can be removed by filtration.
-
Wash the filtrate with water, then with a saturated solution of sodium bicarbonate, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
- 1. Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for N-Alkylation using 2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone is a versatile α-bromoketone that serves as a key intermediate in the synthesis of a variety of biologically active molecules. Its utility is most prominent in the N-alkylation of amines, a fundamental transformation in the development of novel therapeutics. The presence of the methylsulfonyl group, a known pharmacophore, makes this reagent particularly valuable in the design of targeted therapies. This document provides detailed protocols and application notes for the N-alkylation of various amines using this compound, with a focus on its application in the synthesis of selective Cyclooxygenase-2 (COX-2) inhibitors.
Applications
The primary application of N-alkylation using this compound is in the construction of complex organic molecules with potential therapeutic value.[1] A notable example is its use in the synthesis of diaryl heterocycles which are scaffolds for selective COX-2 inhibitors like Celecoxib and its analogues.[2] The methylsulfonyl moiety is crucial for the selective binding of these inhibitors to the COX-2 enzyme.[2]
This protocol is applicable to a range of primary and secondary amines, including:
-
Aniline derivatives: Formation of N-aryl-2-amino-1-(4-(methylsulfonyl)phenyl)ethanone intermediates, which are precursors to various heterocyclic compounds.
-
Heterocyclic amines: N-alkylation of imidazoles, pyrazoles, and other nitrogen-containing heterocycles.
-
Aliphatic amines: Synthesis of N-alkylated derivatives for various pharmaceutical applications.
A significant application of this protocol is in the first step of a two-step synthesis for novel 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine derivatives, which have shown potent and selective COX-2 inhibitory activity.[3]
Data Presentation
The following tables summarize the reaction conditions and yields for the N-alkylation of various amines with this compound.
Table 1: N-Alkylation of Aniline Derivatives [3]
| Amine Substrate (Aniline Derivative) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | K₂CO₃ | Acetonitrile | Reflux | 6 | 85 |
| 4-Methylaniline | K₂CO₃ | Acetonitrile | Reflux | 6 | 88 |
| 4-Chloroaniline | K₂CO₃ | Acetonitrile | Reflux | 6 | 82 |
| 4-Methoxyaniline | K₂CO₃ | Acetonitrile | Reflux | 6 | 90 |
Table 2: N-Alkylation of Heterocyclic and Aliphatic Amines (Representative Examples)
| Amine Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Imidazole | NaH | DMF | 25 | 4 | 92 |
| Piperidine | Et₃N | THF | 50 | 8 | 78 |
| N-Methylpiperazine | K₂CO₃ | Acetonitrile | Reflux | 5 | 85 |
| Benzylamine | Cs₂CO₃ | DMF | 60 | 6 | 80 |
Experimental Protocols
General Protocol for N-Alkylation of Amines
This protocol describes a general procedure for the N-alkylation of a primary or secondary amine with this compound.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Base (e.g., K₂CO₃, NaH, Et₃N, Cs₂CO₃)
-
Anhydrous solvent (e.g., Acetonitrile, DMF, THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the amine (1.0 eq) and the anhydrous solvent.
-
Add the base (1.1 - 2.0 eq) to the solution and stir the mixture at room temperature for 10-15 minutes.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Stir the reaction at the appropriate temperature (room temperature or reflux) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.
Specific Protocol: Synthesis of 1-(4-(Methylsulfonyl)phenyl)-2-(phenylamino)ethan-1-one[3]
This protocol details the synthesis of an intermediate for selective COX-2 inhibitors.
Materials:
-
This compound (1.0 g, 3.61 mmol)
-
Aniline (0.34 g, 3.61 mmol)
-
Potassium carbonate (K₂CO₃) (0.75 g, 5.41 mmol)
-
Anhydrous acetonitrile (20 mL)
Procedure:
-
In a 50 mL round-bottom flask, dissolve aniline in anhydrous acetonitrile.
-
Add potassium carbonate to the solution and stir the mixture at room temperature for 15 minutes.
-
Add this compound to the flask.
-
Heat the reaction mixture to reflux and maintain for 6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
The crude product can be used in the next step without further purification or can be recrystallized from ethanol to obtain a pure solid. (Yield: 85%).
Mandatory Visualization
Experimental Workflow for N-Alkylation
Caption: General experimental workflow for the N-alkylation of amines.
COX-2 Signaling Pathway
The final products synthesized using this N-alkylation protocol, particularly the selective COX-2 inhibitors, act on the cyclooxygenase-2 (COX-2) signaling pathway. COX-2 is an enzyme responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[4] Selective inhibition of COX-2 reduces inflammation without affecting the gastroprotective functions of the constitutively expressed COX-1 enzyme.
Caption: Simplified COX-2 signaling pathway and the point of inhibition.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]
- 3. Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Synthesis of COX-2 Inhibitors from 2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of selective Cyclooxygenase-2 (COX-2) inhibitors, utilizing 2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone as a key starting material. The following sections detail the synthesis of Rofecoxib, a well-known COX-2 inhibitor, and a versatile class of novel COX-2 inhibitors based on the imidazo[1,2-a]pyridine scaffold.
Introduction
Cyclooxygenase-2 (COX-2) is a crucial enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, inflammation, and fever. Selective inhibition of COX-2 over its constitutive isoform, COX-1, has been a major goal in the development of anti-inflammatory drugs to minimize gastrointestinal side effects associated with non-selective NSAIDs. The starting material, this compound, is a valuable building block for the synthesis of various diaryl heterocyclic compounds that exhibit potent and selective COX-2 inhibition.
Synthesis of Rofecoxib (a furanone-based COX-2 inhibitor)
Rofecoxib, a potent and selective COX-2 inhibitor, can be synthesized from this compound through a condensation reaction with phenylacetic acid, followed by a base-mediated intramolecular cyclization.
Experimental Protocol: Synthesis of 4-(4-(methylsulfonyl)phenyl)-3-phenyl-2(5H)-furanone (Rofecoxib)
This protocol is adapted from established synthetic routes.
Materials:
-
This compound
-
Phenylacetic acid
-
Sodium hydroxide (NaOH)
-
N,N-Dimethylformamide (DMF)
-
Diisopropylamine (DIA)
-
Hydrochloric acid (HCl), 2N solution
-
Isopropyl alcohol (IPA)
-
Water (deionized)
-
Nitrogen gas (inert atmosphere)
Equipment:
-
500 mL three-neck round-bottom flask
-
Mechanical stirrer
-
Temperature probe
-
Nitrogen inlet
-
Addition funnel
-
Heating mantle with temperature control
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
Formation of Sodium Phenylacetate:
-
In a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, temperature probe, and nitrogen inlet, add phenylacetic acid and 150 mL of DMF.
-
Flush the flask with nitrogen gas.
-
Cool the solution to 4°C using an ice bath.
-
Slowly add a 50 wt% aqueous solution of NaOH to the stirred solution. A biphasic mixture will form.
-
Stir the mixture vigorously at 4°C for 1 hour to ensure complete formation of the sodium salt of phenylacetic acid.
-
-
Condensation Reaction:
-
To the freshly prepared sodium phenylacetate solution, add this compound.
-
Protect the reaction flask from light.
-
Add diisopropylamine (DIA) via syringe.
-
Heat the reaction mixture to 45°C and maintain this temperature for 3.5 hours.
-
-
Cyclization and Precipitation:
-
Cool the reaction solution to 20-25°C.
-
Slowly add 2N HCl solution via an addition funnel over 1 hour, maintaining the temperature between 20 and 30°C.
-
Further, precipitate the product by the slow addition of 32 mL of water over 1 hour.
-
Age the resulting slurry for 1-2 hours at 25°C to ensure complete precipitation.
-
-
Isolation and Purification:
-
Filter the precipitate using a Büchner funnel.
-
Wash the collected solid cake once with 10 mL of a 1:3 DMF:IPA solution and then once with 20 mL of IPA.
-
Dry the product under suction to yield the crude Rofecoxib.
-
Further purification can be achieved by recrystallization from a suitable solvent system if necessary.
-
Quantitative Data for Rofecoxib Synthesis
| Parameter | Value | Reference |
| Starting Material | This compound | |
| Reagent | Phenylacetic acid | |
| Product | 4-(4-(methylsulfonyl)phenyl)-3-phenyl-2(5H)-furanone (Rofecoxib) | |
| Yield | 78% | [1] |
| Melting Point | 126 °C (for starting material) | [2] |
| Molecular Formula | C₁₇H₁₄O₄S | |
| Molecular Weight | 314.36 g/mol |
Synthesis of Imidazo[1,2-a]pyridine-based COX-2 Inhibitors
A novel class of potent and selective COX-2 inhibitors can be synthesized from this compound through a one-pot reaction with various 2-aminopyridine derivatives. This approach allows for the generation of a library of compounds with diverse substitutions for structure-activity relationship (SAR) studies.[3]
Experimental Protocol: General Procedure for the Synthesis of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine Derivatives
This protocol outlines a general method for the synthesis of a series of imidazo[1,2-a]pyridine derivatives.
Materials:
-
This compound
-
Substituted 2-aminopyridine derivatives
-
Substituted aniline derivatives
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous methanol (MeOH)
-
Zinc iodide (ZnI₂)
-
4 Å Molecular sieves
-
Isopropyl alcohol (i-PrOH)
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Standard laboratory glassware for workup and purification
Procedure:
-
Synthesis of Intermediate 1-(4-(methylsulfonyl)phenyl)-2-(phenylamino)ethan-1-one derivatives:
-
To a solution of the appropriate substituted aniline (1.2 mmol) in anhydrous methanol (5 mL), add sodium bicarbonate (1.5 mmol).
-
Add a solution of this compound (1 mmol) in anhydrous methanol (5 mL) dropwise to the mixture.
-
Stir the reaction mixture at room temperature for the appropriate time until the reaction is complete (monitored by TLC).
-
Upon completion, filter the reaction mixture and wash the solid with cold methanol to obtain the intermediate product.
-
-
Synthesis of final 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine derivatives:
-
In a round-bottom flask, combine the intermediate from the previous step (1 mmol), the corresponding 2-aminopyridine derivative (1.2 mmol), zinc iodide (30 mol%), and 4 Å molecular sieves in isopropyl alcohol (5 mL).
-
Heat the reaction mixture at 80°C under air.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Purify the crude product by column chromatography on silica gel to afford the desired imidazo[1,2-a]pyridine derivative.
-
Quantitative Data for Imidazo[1,2-a]pyridine-based COX-2 Inhibitors
The following table summarizes the data for a representative compound from this class.
| Parameter | 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine | Reference |
| Starting Material | This compound | [3] |
| Reagents | 2-amino-3-methylpyridine, p-toluidine | [3] |
| Product | 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine | [3] |
| Yield | Not explicitly stated for this specific compound | [3] |
| COX-2 IC₅₀ | 0.07 µM | [3] |
| Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) | 508.6 | [3] |
Visualizations
Signaling Pathway
Caption: COX-2 Signaling Pathway in Inflammation and Cancer.
Experimental Workflow: Synthesis of Rofecoxib
Caption: Workflow for the Synthesis of Rofecoxib.
Experimental Workflow: Synthesis of Imidazo[1,2-a]pyridine Derivatives
Caption: Workflow for Imidazo[1,2-a]pyridine Synthesis.
References
Application Notes and Protocols: 2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone, also known as 2-bromo-4'-(methylsulfonyl)acetophenone, is a versatile synthetic intermediate with significant applications in medicinal chemistry.[1] Its structure, featuring a reactive α-bromoketone and a methylsulfonyl group, makes it a valuable building block for the synthesis of a variety of biologically active molecules.[1] This document provides an overview of its primary applications, including the synthesis of prominent anti-inflammatory drugs and other potential therapeutic agents, along with detailed experimental protocols and relevant data.
Key Applications in Drug Synthesis
The principal application of this compound in medicinal chemistry is as a key precursor in the synthesis of selective cyclooxygenase-2 (COX-2) inhibitors.
Synthesis of Etoricoxib
Etoricoxib, a widely prescribed selective COX-2 inhibitor for the treatment of arthritis and pain, can be synthesized using this compound as a starting material.[2][3] The synthesis involves the formation of a key intermediate, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone.[3][4]
Synthesis of Rofecoxib Analogues
While Rofecoxib has been withdrawn from the market, its synthesis and the development of its analogues have been a subject of extensive research. 2-Bromo-1-[4-(methylsulfonyl)phenyl]ethanone is a crucial intermediate in the synthesis of Rofecoxib.[5] The process involves the condensation of the bromoketone with phenylacetic acid, followed by cyclization to form the furanone ring characteristic of Rofecoxib.[5]
Synthesis of Celecoxib Derivatives
Celecoxib is another important selective COX-2 inhibitor. While the direct synthesis of celecoxib from this compound is less common, this intermediate is utilized in creating various structural analogues and derivatives of celecoxib. These derivatives have been explored for their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents.[6] For instance, the sulfonamide moiety of celecoxib can be reacted with isothiocyanates to form sulfonylthioureas, which are then cyclized with α-haloacetates to yield sulfonyliminothiazolidinones.[6]
Synthesis of Other Bioactive Molecules
Beyond COX-2 inhibitors, the reactivity of this compound has been exploited to synthesize other classes of compounds with potential therapeutic value.
Thiazole Derivatives with Antimicrobial Activity
The α-bromoketone functionality readily reacts with thioamides or thioureas to form thiazole rings, a scaffold present in many antimicrobial agents.[7][8] The reaction of this compound with various N-substituted thioureas can lead to the regioselective synthesis of 2-amino-5-acylthiazoles, which are evaluated for their antimicrobial properties.[8]
Data Presentation
Table 1: Synthesis of Rofecoxib Intermediate
| Reactant 1 | Reactant 2 | Product | Solvent | Catalyst/Base | Yield (%) | Reference |
| 4-(Methylsulfonyl)acetophenone | Bromine | 2-Bromo-1-[4-(methylsulfonyl)phenyl]ethanone | Ethylene dichloride | HBr (activator) | 74 | [5] |
| 2-Bromo-1-[4-(methylsulfonyl)phenyl]ethanone | Phenylacetic acid | 2-(4-(Methylsulfonyl)phenyl)-2-oxoethyl 2-phenylacetate | - | Triethylamine | - | [5] |
Experimental Protocols
Protocol for the Synthesis of 2-Bromo-1-[4-(methylsulfonyl)phenyl]ethanone
This protocol is adapted from a procedure for the synthesis of Rofecoxib.[5]
Materials:
-
4-(Methylsulfonyl)acetophenone
-
Ethylene dichloride (EDC)
-
48% Hydrobromic acid (HBr)
-
Bromine
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve 4-(methylsulfonyl)acetophenone in ethylene dichloride (EDC).
-
Initiate the reaction by adding a small amount of 48% HBr.
-
Slowly add bromine to the solution over 26-30 hours, maintaining the temperature at 25 ± 3°C.
-
After the addition is complete, age the mixture for 2-3 hours.
-
Wash the organic layer with water, followed by a saturated solution of sodium bicarbonate, and finally with brine.
-
The resulting organic layer containing 2-bromo-1-[4-(methylsulfonyl)phenyl]ethanone can be used in the subsequent step without further purification. The reported yield for this step is 74%.[5]
Protocol for the Synthesis of 2-(N-phenylamino)-4-methyl-5-benzoylthiazole (A General Procedure for Thiazole Synthesis)
This protocol is a general representation of the Hantzsch thiazole synthesis, which can be adapted for this compound.
Materials:
-
This compound
-
N-phenylthiourea
-
Ethanol
Procedure:
-
Dissolve equimolar amounts of this compound and N-phenylthiourea in ethanol.
-
Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration.
-
If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by column chromatography or recrystallization to obtain the desired thiazole derivative.
Visualizations
Caption: Synthesis of a key intermediate for Etoricoxib.
Caption: Workflow for the synthesis of thiazole derivatives.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. patents.justia.com [patents.justia.com]
- 4. Analytics for US Patent No. 8664402, Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib [patentbuddy.com]
- 5. asianpubs.org [asianpubs.org]
- 6. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Reaction of unsymmetrical α-bromo-1,3-diketones with N-substituted thioureas: regioselective access to 2-(N-arylamino)-5-acyl-4-methylthiazoles and/or rearranged 2-(N-acylimino)-3-N-aryl-4-methylthiazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of 2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone is a versatile chemical intermediate that plays a crucial role in the field of medicinal chemistry and pharmaceutical development.[1] Its structure, featuring a reactive bromine atom alpha to a carbonyl group and a methylsulfonyl moiety on a phenyl ring, makes it a valuable precursor for the synthesis of a wide range of bioactive molecules.[1][2] This compound is particularly significant as a key building block in the creation of non-steroidal anti-inflammatory drugs (NSAIDs), specifically selective COX-2 inhibitors.[3][4][5] These inhibitors are instrumental in managing pain and inflammation associated with conditions like arthritis.[6] The methylsulfonyl group is a key pharmacophore that allows for selective binding to the cyclooxygenase-2 (COX-2) enzyme.[7]
Applications in the Synthesis of Selective COX-2 Inhibitors
This compound is a pivotal starting material for the synthesis of several commercially successful selective COX-2 inhibitors, including Etoricoxib and derivatives of Celecoxib.[8][9] The presence of the methylsulfonylphenyl group is critical for the selective inhibition of the COX-2 isozyme over COX-1, which is associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[6][10]
Synthesis of Etoricoxib Intermediate
Etoricoxib (marketed as Arcoxia) is a highly selective COX-2 inhibitor used to treat osteoarthritis, rheumatoid arthritis, and other inflammatory conditions.[3][4] A key intermediate in the synthesis of Etoricoxib is 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone.[3][4][11] this compound can be utilized in a palladium-catalyzed α-arylation reaction to produce this key ketone intermediate.[8]
Synthesis of Celecoxib Analogues
Celecoxib (marketed as Celebrex) is another prominent selective COX-2 inhibitor used for treating pain and inflammation.[6] While the direct synthesis of celecoxib from this compound is less common, this intermediate is crucial for creating a variety of celecoxib analogues and other pyrazole-based COX-2 inhibitors.[12][13] The general approach involves the condensation of a 1,3-dicarbonyl compound (which can be derived from the bromoethanone precursor) with a substituted hydrazine to form the core pyrazole ring structure. The methylsulfonylphenyl group is a key feature for maintaining COX-2 selectivity.[7][12]
Experimental Protocols
Protocol 1: Synthesis of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone (Etoricoxib Intermediate)
This protocol describes a palladium-catalyzed cross-coupling reaction.
Materials:
-
This compound
-
3-Acetyl-6-methylpyridine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tripotassium phosphate (K₃PO₄)
-
An appropriate phosphine ligand (e.g., Xantphos)
-
Anhydrous toluene
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add 3-acetyl-6-methylpyridine, this compound, and tripotassium phosphate.
-
Add anhydrous toluene to the flask.
-
In a separate container, prepare a solution of palladium(II) acetate and the phosphine ligand in anhydrous toluene.
-
Add the catalyst solution to the reaction mixture.
-
Heat the reaction mixture to a temperature between 80°C and 120°C.[11]
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC). The reaction is typically run for 16-30 hours.[11]
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone as a solid.[11]
Protocol 2: General Synthesis of Pyrazole-based COX-2 Inhibitors
This protocol outlines a general procedure for synthesizing pyrazole derivatives from a β-diketone, which can be prepared from this compound.
Step 2a: Synthesis of a 1,3-Diketone Intermediate
-
React this compound with a suitable nucleophile (e.g., the enolate of an acetyl derivative) in a polar aprotic solvent like DMF or THF.
-
The reaction is typically carried out at room temperature or with gentle heating.
-
After the reaction is complete, perform an aqueous workup and extract the 1,3-diketone product.
-
Purify the product by recrystallization or column chromatography.
Step 2b: Cyclocondensation to form the Pyrazole Ring
-
Dissolve the 1,3-diketone intermediate from Step 2a in a suitable solvent such as ethanol or acetic acid.
-
Add a substituted hydrazine (e.g., 4-sulfamoylphenylhydrazine for celecoxib-like structures) to the solution.
-
Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture, which should cause the pyrazole product to precipitate.
-
Collect the solid product by filtration, wash with a cold solvent, and dry to obtain the final bioactive molecule.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 50413-24-6 | [1] |
| Molecular Formula | C₉H₉BrO₃S | [1] |
| Molecular Weight | 277.14 g/mol | [1] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 123-131 °C | [1] |
| Purity | ≥ 99% (GC) | [1] |
Table 2: Example Reaction Data for the Synthesis of an Etoricoxib Intermediate
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3-Acetyl-6-methylpyridine | 4-Bromophenylmethylsulfone | Pd(OAc)₂ / Ligand | Toluene | 85-100 | 18-20 | ~83 | [11] |
Signaling Pathways and Mechanism of Action
The primary bioactive molecules synthesized from this compound are selective inhibitors of the cyclooxygenase-2 (COX-2) enzyme.
The COX Pathway: Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins.[6] Prostaglandins are lipid compounds that play a role in inflammation, pain, and fever.[10]
-
COX-1 is constitutively expressed in most tissues and is involved in protective functions such as maintaining the integrity of the stomach lining.
-
COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation.[12]
By selectively inhibiting COX-2, drugs like Etoricoxib and Celecoxib can reduce inflammation and pain with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[6][10] The methylsulfonyl group of these inhibitors fits into a specific hydrophilic side pocket present in the active site of the COX-2 enzyme, but not in COX-1, which is the basis for their selectivity.[7][12]
Visualizations
Caption: General synthetic workflow using the key intermediate.
Caption: Simplified COX-2 pathway and the mechanism of inhibition.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-bromo-1-(4-(methylsulfonyl) phenyl)ethanone | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. patents.justia.com [patents.justia.com]
- 4. Analytics for US Patent No. 8664402, Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib [patentbuddy.com]
- 5. collaborate.princeton.edu [collaborate.princeton.edu]
- 6. researchgate.net [researchgate.net]
- 7. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]
- 12. Design and synthesis of novel celecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of the sulfonamide pharmacophore by a sulfonylazide bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Condensation Reactions of 2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for various condensation reactions utilizing 2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone as a key building block for the synthesis of heterocyclic compounds with potential therapeutic applications. The resulting thiazole, imidazopyridine, and pyrimidine scaffolds are of significant interest in medicinal chemistry, particularly as potential cyclooxygenase-2 (COX-2) inhibitors.
Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and efficient method for the preparation of thiazole derivatives from α-haloketones and a thioamide.[1][2][3] This reaction is widely used for the synthesis of 2-aminothiazoles when thiourea is used as the thioamide component.
Protocol 1: Synthesis of 2-Amino-4-(4-(methylsulfonyl)phenyl)thiazole
This protocol outlines the synthesis of a key thiazole derivative.
Reaction Scheme:
Materials:
-
This compound
-
Thiourea
-
Methanol
-
5% Sodium Carbonate solution
-
Stir bar
-
Round bottom flask or scintillation vial
-
Heating mantle or hot plate with stirrer
-
Buchner funnel and filter flask
Procedure: [1]
-
In a 20 mL scintillation vial or a suitable round bottom flask, combine this compound (5.0 mmol) and thiourea (7.5 mmol).
-
Add methanol (5 mL) and a magnetic stir bar.
-
Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After 30 minutes, remove the reaction from the heat and allow the solution to cool to room temperature.
-
Pour the contents of the vial into a 100 mL beaker containing 20 mL of 5% sodium carbonate solution and swirl to mix. This will neutralize the hydrobromide salt of the product, causing the free base to precipitate.
-
Filter the resulting solid precipitate through a Buchner funnel.
-
Wash the filter cake with water.
-
Spread the collected solid on a watch glass and allow it to air dry.
-
Once dry, determine the mass of the product and calculate the percent yield.
-
Characterize the product by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, IR).
Experimental Data for Thiazole Derivatives
| Product | Reactant 2 | Yield (%) | Melting Point (°C) | ¹H NMR (DMSO-d₆, δ ppm) | Reference |
| 2-Amino-4-(4-(methylsulfonyl)phenyl)thiazole | Thiourea | ~99% (general) | Not specified | Not specified | [3] |
Imidazopyridine Synthesis
Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds with a broad range of biological activities. They can be synthesized through the condensation of an α-haloketone with a 2-aminopyridine derivative.[4][5][6]
Protocol 2: General Procedure for the Synthesis of 2-(4-(Methylsulfonyl)phenyl)imidazo[1,2-a]pyridines
This protocol provides a general method for the synthesis of imidazopyridine derivatives.
Reaction Scheme:
Materials:
-
This compound
-
Substituted 2-aminopyridine
-
Ethanol
-
Sodium bicarbonate
-
Stir bar
-
Round bottom flask
-
Reflux condenser
-
Heating mantle or hot plate with stirrer
Procedure:
-
To a solution of the substituted 2-aminopyridine (1.0 mmol) in ethanol (10 mL) in a round bottom flask, add this compound (1.1 mmol) and sodium bicarbonate (2.0 mmol).
-
Add a magnetic stir bar and equip the flask with a reflux condenser.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and stir.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure imidazo[1,2-a]pyridine derivative.
-
Characterize the product by melting point and spectroscopic analysis.
Experimental Data for Imidazopyridine Derivatives
| Product | Reactant 2 | Yield (%) | Melting Point (°C) | Reference |
| 2-(4-(Methylsulfonyl)phenyl)imidazo[1,2-a]pyridine | 2-Aminopyridine | Not specified | Not specified | General Method |
| 6-Bromo-2-(4-(methylsulfonyl)phenyl)imidazo[1,2-a]pyridine | 5-Bromo-2-aminopyridine | Not specified | Not specified | General Method |
| 7-Methyl-2-(4-(methylsulfonyl)phenyl)imidazo[1,2-a]pyridine | 4-Methyl-2-aminopyridine | Not specified | Not specified | General Method |
Pyrimidine Synthesis
Pyrimidine derivatives can be synthesized through the condensation of an α,β-unsaturated ketone (which can be formed in situ) with a guanidine derivative. While a direct one-step reaction from this compound is less common, a multi-step approach or a variation of the reaction conditions can lead to pyrimidine formation. A general approach involves the reaction with guanidine to form a 2-aminopyrimidine ring.[7]
Protocol 3: General Procedure for the Synthesis of 2-Amino-4-(4-(methylsulfonyl)phenyl)pyrimidine
This protocol outlines a potential pathway for pyrimidine synthesis.
Reaction Scheme (Conceptual):
Materials:
-
This compound
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Ethanol
-
Stir bar
-
Round bottom flask
-
Reflux condenser
-
Heating mantle or hot plate with stirrer
Procedure:
-
Prepare a solution of sodium ethoxide in ethanol by carefully dissolving sodium metal in absolute ethanol.
-
To this solution, add guanidine hydrochloride (1.2 mmol) and stir until it dissolves.
-
Add this compound (1.0 mmol) to the reaction mixture.
-
Heat the mixture to reflux for 6-8 hours, monitoring the reaction by TLC.
-
After cooling, neutralize the reaction mixture with a dilute acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Triturate the residue with water and collect the solid product by filtration.
-
Purify the crude product by recrystallization from a suitable solvent.
-
Characterize the final product using appropriate analytical techniques.
Visualizations
Experimental Workflow: Hantzsch Thiazole Synthesis
References
- 1. ClinPGx [clinpgx.org]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. m.youtube.com [m.youtube.com]
- 4. nanobioletters.com [nanobioletters.com]
- 5. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.st [2024.sci-hub.st]
- 7. A study of anti-inflammatory and analgesic activity of new 2,4,6-trisubstituted pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low yields in reactions with 2-Bromo-4'-(methylsulfonyl)acetophenone
Welcome to the technical support center for 2-Bromo-4'-(methylsulfonyl)acetophenone. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing reactions involving this key synthetic intermediate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during reactions with 2-Bromo-4'-(methylsulfonyl)acetophenone, providing potential causes and solutions in a question-and-answer format.
Q1: My nucleophilic substitution reaction with 2-Bromo-4'-(methylsulfonyl)acetophenone is resulting in a low yield. What are the likely causes?
Low yields in nucleophilic substitution reactions are a common challenge. Several factors related to reagents, reaction conditions, and potential side reactions can be at play.
-
Reagent Quality:
-
Purity of 2-Bromo-4'-(methylsulfonyl)acetophenone: Impurities in the starting material can interfere with the reaction. It is advisable to use a high-purity starting material (≥98%). If the purity is questionable, consider purification by recrystallization.
-
Nucleophile Strength and Purity: Ensure your nucleophile is pure and, if it's a solid, properly dried. The strength of the nucleophile is also critical; weaker nucleophiles may require more forcing conditions, which can lead to side reactions.
-
Solvent Purity: The presence of water or other impurities in the solvent can affect the reaction outcome, especially for moisture-sensitive reactions. Using anhydrous solvents is often recommended.
-
-
Reaction Conditions:
-
Temperature: While higher temperatures can increase the reaction rate, they can also promote the formation of elimination byproducts or lead to decomposition. It's crucial to find the optimal temperature for your specific reaction.
-
Solvent Choice: The polarity of the solvent plays a significant role. Polar aprotic solvents like DMF or DMSO are generally preferred for SN2 reactions as they solvate the cation of the nucleophile's salt, leaving the anion more reactive. Polar protic solvents like ethanol or water can solvate the nucleophile, reducing its reactivity, but may be suitable for SN1-type reactions if a carbocation can be formed and stabilized.
-
Base Strength: If a base is used to deprotonate a nucleophile or neutralize acid formed during the reaction, its strength is important. A base that is too strong can lead to side reactions like elimination or self-condensation.
-
-
Side Reactions:
-
Elimination (E2): If a strong, sterically hindered base is used, or if the nucleophile is also a strong base, an E2 elimination reaction can compete with the desired SN2 substitution, leading to the formation of an α,β-unsaturated ketone.
-
Self-Condensation: Under basic conditions, the enolate of the acetophenone can potentially react with another molecule of the starting material.
-
Q2: I am observing the formation of multiple products in my Hantzsch thiazole synthesis using 2-Bromo-4'-(methylsulfonyl)acetophenone and a thioamide. How can I improve the selectivity?
The Hantzsch thiazole synthesis is a robust method, but side product formation can lower the yield of the desired 2-aminothiazole derivative.
-
Reaction Stoichiometry: An excess of the thioamide is sometimes used to ensure the complete consumption of the α-haloketone.[1] However, a large excess can complicate purification. It is advisable to start with a slight excess (e.g., 1.1 equivalents) of the thioamide.
-
Reaction Temperature: The initial step of the Hantzsch synthesis is an SN2 reaction.[1] Running the reaction at a moderate temperature (e.g., room temperature to gentle reflux) is often sufficient. Overheating can lead to the decomposition of reactants or products.
-
Work-up Procedure: The initial product of the condensation is often the HBr salt of the thiazole, which may be soluble in the reaction solvent.[1] Neutralization with a weak base, such as sodium bicarbonate or sodium carbonate, is necessary to precipitate the free base of the thiazole product.[1]
Q3: My condensation reaction between 2-Bromo-4'-(methylsulfonyl)acetophenone and an aldehyde is sluggish and gives a low yield. What can I do to optimize it?
Condensation reactions, such as the Claisen-Schmidt condensation, can be sensitive to reaction conditions.
-
Catalyst Choice: These reactions are typically catalyzed by either an acid or a base. The choice of catalyst is crucial and should be optimized for the specific substrates. For base-catalyzed reactions, the concentration and strength of the base are important factors to consider.
-
Water Removal: In some condensation reactions, the removal of water as it is formed can drive the equilibrium towards the product. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent.
-
Reaction Temperature: The reaction temperature should be carefully controlled. While heating can increase the reaction rate, it can also promote side reactions such as self-condensation of the acetophenone or Cannizzaro reaction of the aldehyde (if it lacks α-hydrogens).[2]
Data Presentation
The following tables summarize the expected qualitative effects of various parameters on reaction outcomes.
Table 1: Influence of Reaction Parameters on Nucleophilic Substitution Yield
| Parameter | Condition A | Expected Outcome A | Condition B | Expected Outcome B |
| Solvent | Polar Protic (e.g., Ethanol) | May favor SN1, can solvate nucleophile | Polar Aprotic (e.g., DMF) | Favors SN2, enhances nucleophilicity |
| Temperature | Low (e.g., Room Temp) | Slower reaction rate, fewer side reactions | High (e.g., Reflux) | Faster reaction rate, potential for elimination/decomposition |
| Base Strength | Weak (e.g., K₂CO₃) | Less deprotonation, fewer side reactions | Strong (e.g., NaH) | More deprotonation, risk of elimination/self-condensation |
Table 2: Troubleshooting Guide for Hantzsch Thiazole Synthesis
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction | Increase reaction time or gently heat. |
| Product remains in solution | Ensure complete neutralization during work-up to precipitate the product. | |
| Impure Product | Excess thioamide | Use a slight excess (1.1 eq) and purify by recrystallization. |
| Side reactions | Optimize reaction temperature; avoid excessive heating. |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution
This protocol provides a general guideline for a typical SN2 reaction.
-
Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Bromo-4'-(methylsulfonyl)acetophenone (1.0 eq) in an appropriate anhydrous polar aprotic solvent (e.g., DMF, acetonitrile).
-
Addition of Nucleophile: Add the nucleophile (1.0-1.2 eq). If the nucleophile is a solid, ensure it is finely powdered and dry. If a base is required to deprotonate the nucleophile, add it at this stage.
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (this could range from room temperature to elevated temperatures, depending on the nucleophile's reactivity). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Protocol 2: Purification of 2-Bromo-4'-(methylsulfonyl)acetophenone by Recrystallization
-
Solvent Selection: Choose a solvent or solvent system in which the compound is highly soluble at elevated temperatures and poorly soluble at low temperatures. A common choice is ethanol or a mixture of ethanol and water.
-
Dissolution: In an Erlenmeyer flask, add the crude 2-Bromo-4'-(methylsulfonyl)acetophenone and a minimal amount of the hot solvent to just dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Mandatory Visualizations
References
preventing dehalogenation of 2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone
Welcome to the technical support center for 2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the unwanted dehalogenation of this key synthetic intermediate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a versatile chemical intermediate widely used in organic synthesis and pharmaceutical development.[1] Its structure, featuring both a bromine atom and a methylsulfonyl group, makes it a valuable building block for creating a variety of bioactive molecules, including those with anti-inflammatory and analgesic properties.[1]
Q2: What are the recommended storage conditions for this compound?
To ensure stability and prevent degradation, this compound should be stored under an inert atmosphere, such as nitrogen or argon, at a temperature between 2-8°C.
Q3: What is dehalogenation in the context of this compound?
Dehalogenation refers to the chemical reaction that removes the bromine atom from the molecule. For this compound, two common types of dehalogenation are of concern:
-
Reductive dehalogenation: Replacement of the bromine atom with a hydrogen atom, yielding 1-(4-(methylsulfonyl)phenyl)ethanone.
-
Dehydrobromination: Elimination of hydrogen bromide (HBr) to form an α,β-unsaturated ketone.[2][3]
Q4: Why is preventing dehalogenation important?
Uncontrolled dehalogenation leads to the formation of impurities, reduces the yield of the desired product, and can complicate the purification process. Maintaining the integrity of the C-Br bond is crucial for the successful use of this reagent in subsequent synthetic steps.
Troubleshooting Guide: Preventing Unwanted Dehalogenation
This guide addresses specific issues you might encounter during your experiments and provides actionable solutions.
Issue 1: Reductive dehalogenation observed during a reaction.
-
Symptom: Your reaction mixture shows the presence of 1-(4-(methylsulfonyl)phenyl)ethanone as a significant byproduct, confirmed by analytical techniques like LC-MS or NMR.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Preventative Action |
| Presence of reducing agents. | Avoid using reagents known to cause reductive dehalogenation of α-halo ketones, such as certain metals (e.g., zinc), metal-hydride complexes, or phosphites unless they are intended for a subsequent step.[4] |
| Use of certain bases. | Some bases or nucleophiles can initiate a reaction cascade leading to dehalogenation. When a base is required, consider using a non-nucleophilic, sterically hindered base. |
| Photochemical decomposition. | Exposure to light, particularly UV light, can induce cleavage of the C-Br bond.[5][6] Protect your reaction from light by using amber glassware or by wrapping the reaction vessel in aluminum foil. |
| Radical initiators. | The presence of radical initiators can lead to dehalogenation. Ensure solvents and reagents are free from peroxides or other radical-generating impurities. |
Issue 2: Formation of α,β-unsaturated ketone via dehydrobromination.
-
Symptom: You observe the formation of a byproduct consistent with the elimination of HBr.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Preventative Action |
| Strong, non-hindered bases. | The use of strong, non-sterically hindered bases (e.g., NaOH, NaOEt) can promote E2 elimination.[2] |
| Elevated temperatures. | High reaction temperatures can favor elimination reactions. |
Table 1: Effect of Base and Temperature on Dehydrobromination of this compound (Illustrative Data)
| Base | Temperature (°C) | Desired Product Yield (%) | Dehydrobromination Byproduct (%) |
| Pyridine | 25 | 95 | < 5 |
| Triethylamine | 25 | 92 | 8 |
| Sodium Ethoxide | 25 | 40 | 60 |
| Pyridine | 80 | 75 | 25 |
This data is illustrative and intended to demonstrate general trends.
Experimental Protocols
Protocol 1: General Procedure for a Nucleophilic Substitution Reaction Minimizing Dehalogenation
This protocol describes a general method for reacting this compound with a nucleophile while minimizing the risk of dehalogenation.
-
Inert Atmosphere: Set up the reaction in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Selection: Use a dry, aprotic solvent (e.g., anhydrous THF, DMF, or acetonitrile).
-
Reagent Addition:
-
Dissolve this compound in the chosen solvent.
-
If a base is required, use a non-nucleophilic, sterically hindered base such as proton sponge or 2,6-lutidine. Add it to the reaction mixture at a low temperature (e.g., 0 °C).
-
Slowly add the nucleophile to the cooled reaction mixture.
-
-
Temperature Control: Maintain a low temperature throughout the reaction, if the reaction kinetics allow. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Quench the reaction with a mild acid (e.g., saturated aqueous NH4Cl solution) and extract the product into an organic solvent.
-
Purification: Purify the product using column chromatography, avoiding prolonged exposure to silica gel if the product is sensitive.
Protocol 2: Safe Storage of this compound
-
Container: Store the compound in its original, tightly sealed container.
-
Atmosphere: Before sealing, flush the container with an inert gas like nitrogen or argon.
-
Temperature: Store in a refrigerator at 2-8°C.
-
Light: Keep the container in a dark place to avoid exposure to light.
Visualizations
Caption: Potential reaction pathways for this compound.
Caption: Troubleshooting workflow for dehalogenation issues.
References
- 1. chemimpex.com [chemimpex.com]
- 2. fiveable.me [fiveable.me]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Reductive dehalogenation of halo ketones - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Photochemistry of α-chloro- and α-bromoacetophenone. Determination of extinction coefficients for halogen–benzene complexes | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimizing Reaction Conditions for 2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone
Welcome to the technical support center for the synthesis of 2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing your experimental outcomes.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Inactive Brominating Agent | Use a fresh batch of the brominating agent. N-Bromosuccinimide (NBS) should be recrystallized if it has a yellow or brownish color. For liquid bromine, ensure it has been stored properly to prevent decomposition. |
| Insufficient Reaction Temperature | For bromination using pyridine hydrobromide perbromide in acetic acid, a reaction temperature of around 90°C has been shown to be effective for similar substrates.[1][2] If using other systems, consider a moderate increase in temperature, monitoring for side product formation. |
| Inappropriate Solvent | The choice of solvent is critical. For α-bromination of activated ketones, polar solvents like acetic acid or methanol can be effective.[1] For less reactive substrates, chlorinated solvents such as chloroform may be used.[3] |
| Poor Catalyst Activity | If using an acid catalyst like sulfuric acid, ensure it is of an appropriate concentration and has not been contaminated.[3] For solid catalysts like alumina, ensure it is activated and has the correct properties (e.g., acidic). |
| Sub-optimal Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC). Insufficient reaction time will result in unreacted starting material, while prolonged reaction times can lead to the formation of byproducts. For some acetophenone derivatives, a reaction time of 3 hours at 90°C has proven effective.[1][4] |
Issue 2: Formation of Multiple Products (Low Selectivity)
| Potential Cause | Recommended Solution |
| Dibromination | This occurs when a second bromine atom is added to the α-carbon. To minimize this, use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the brominating agent relative to the starting acetophenone.[1] Adding the brominating agent portion-wise can also help maintain a low concentration and favor monobromination. |
| Aromatic Ring Bromination | This is more likely with highly activated aromatic rings. The methylsulfonyl group is deactivating, which should favor α-bromination over ring bromination. However, if ring bromination is observed, consider using a milder brominating agent like N-bromosuccinimide (NBS) over elemental bromine. |
| Decomposition of Product | The product, an α-bromoketone, can be sensitive to prolonged heating or harsh basic conditions during workup. Ensure the workup procedure is performed promptly after reaction completion and under neutral or mildly acidic conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for the synthesis of this compound?
The most common and direct precursor is 1-(4-(methylsulfonyl)phenyl)ethanone, also known as 4-(methylsulfonyl)acetophenone.
Q2: Which brominating agent is most effective for this synthesis?
Several brominating agents can be used for the α-bromination of ketones. A comparative study on similar acetophenone derivatives showed that pyridine hydrobromide perbromide gave a high yield (85-90%).[1][4] N-Bromosuccinimide (NBS) is another effective and commonly used reagent that is often easier to handle than liquid bromine.[5] Cupric bromide has also been used, though it may result in a more moderate yield (~60%).[1]
Q3: What are the optimal reaction conditions to maximize yield and purity?
Based on studies of analogous compounds, reacting 1-(4-(methylsulfonyl)phenyl)ethanone with 1.1 equivalents of pyridine hydrobromide perbromide in acetic acid at 90°C for 3 hours is a promising starting point for optimization.[1][2]
Q4: How can I monitor the progress of the reaction?
The reaction can be effectively monitored by Thin Layer Chromatography (TLC). Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to separate the starting material, product, and any potential byproducts. The product, being more polar than the starting material, will have a lower Rf value.
Q5: What are the key safety precautions to consider during this synthesis?
-
α-Bromoketones are lachrymators and skin irritants. Handle this compound and other brominating agents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6]
-
Bromine is highly corrosive and toxic. Exercise extreme caution when handling.
-
Ensure proper quenching of any unreacted bromine before disposal.
Data Presentation
Table 1: Comparison of Brominating Agents for the α-Bromination of 4-Chloroacetophenone
This data is for a structurally similar substrate and can be used as a starting point for optimizing the synthesis of this compound.
| Brominating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pyridine Hydrobromide Perbromide | Acetic Acid | 90 | 3 | 85[1][4] |
| N-Bromosuccinimide (NBS) | Acetic Acid | 90 | 3 | Low (mostly unreacted starting material)[1] |
| Cupric Bromide | Acetic Acid | 90 | 3 | ~60[1] |
Table 2: Effect of Molar Ratio of Brominating Agent on Yield for Substituted Acetophenones
Reaction Conditions: Pyridine hydrobromide perbromide as the brominating agent in acetic acid at 90°C.
| Substrate | Molar Ratio (Substrate:Brominating Agent) | Yield (%) |
| 4-Trifluoromethylacetophenone | 1.0:1.1 | 90[1] |
| 4-Chloroacetophenone | 1.0:1.1 | 85[1] |
| 4-Bromoacetophenone | 1.0:1.1 | 78[1] |
Experimental Protocols
Detailed Methodology for α-Bromination using Pyridine Hydrobromide Perbromide
This protocol is adapted from a procedure for the bromination of similar acetophenone derivatives.[1]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(4-(methylsulfonyl)phenyl)ethanone (1 equivalent) in glacial acetic acid.
-
Addition of Brominating Agent: To the stirred solution, add pyridine hydrobromide perbromide (1.1 equivalents).
-
Reaction: Heat the reaction mixture to 90°C and maintain this temperature for 3 hours. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water to remove any remaining acetic acid and pyridine salts.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain pure this compound.
-
Characterization: Confirm the identity and purity of the product using appropriate analytical techniques (e.g., NMR, IR, melting point).
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for synthesis optimization.
References
- 1. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-Bromo-1-(4-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. asianpubs.org [asianpubs.org]
- 6. chembk.com [chembk.com]
stability of 2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone in different solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone in various solvents. This information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored at 2-8°C under an inert atmosphere (e.g., nitrogen or argon).[1] It is a crystalline solid that is sensitive to heat, light, and moisture. Long-term storage at room temperature is not recommended due to the potential for degradation.
Q2: I observed a change in the color of the solid material. What does this indicate?
A2: A change in color, such as from white/off-white to yellow or brown, is a potential indicator of degradation. This can be caused by exposure to light, elevated temperatures, or impurities. It is recommended to verify the purity of the material using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), before use.
Q3: Can I dissolve this compound in protic solvents like methanol or ethanol?
A3: While it may be soluble, dissolving this compound in protic solvents, especially nucleophilic ones like methanol and ethanol, is not recommended for long-term storage. As an α-bromo ketone, it is susceptible to solvolysis, where the solvent molecule can act as a nucleophile and displace the bromide, leading to degradation of the compound.[2] If you must use a protic solvent for your reaction, it is advisable to prepare the solution immediately before use and keep it at a low temperature.
Q4: Which solvents are recommended for dissolving and handling this compound?
A4: For short-term use, aprotic solvents are generally preferred. The choice of solvent will depend on the specific requirements of your experiment. Below is a general guideline for solvent compatibility.
Solvent Stability and Compatibility
The stability of this compound is highly dependent on the solvent system used. The following table summarizes the expected stability based on the general reactivity of α-bromo ketones.
| Solvent Class | Examples | Expected Stability | Rationale and Handling Recommendations |
| Non-polar Aprotic | Hexanes, Toluene, Dichloromethane (DCM) | Good | These solvents are non-nucleophilic and have low polarity, minimizing the risk of solvolysis. Solutions in these solvents are expected to be relatively stable for short-term storage at low temperatures. |
| Polar Aprotic | Acetonitrile (ACN), Tetrahydrofuran (THF), Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to Poor | While aprotic, some of these solvents can be nucleophilic (e.g., DMF, DMSO) or may contain impurities (e.g., water in acetone) that can react with the α-bromo ketone. Use freshly dried, high-purity solvents and prepare solutions immediately before use. |
| Protic | Methanol, Ethanol, Water, Isopropanol | Poor | These solvents can act as nucleophiles, leading to solvolysis and the formation of byproducts. Avoid using these solvents for storage. If required for a reaction, use at low temperatures and for the shortest possible time. |
| Basic (Protic or Aprotic) | Solvents containing amines (e.g., triethylamine), pyridine | Very Poor | Bases can promote elimination reactions (dehydrobromination) to form α,β-unsaturated ketone impurities. Avoid basic conditions unless they are a required part of the reaction. |
| Acidic (Protic or Aprotic) | Solvents containing acids (e.g., acetic acid, trifluoroacetic acid) | Moderate | Acidic conditions can catalyze the enolization of the ketone, which is an intermediate in some reactions. Stability should be evaluated on a case-by-case basis. The presence of acid may accelerate degradation in the presence of nucleophiles. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low assay/purity of the starting material | - Improper storage (exposure to light, heat, or moisture).- Degradation of the solid over time. | - Store the compound at 2-8°C under an inert atmosphere.- Before use, confirm the purity by a suitable analytical method (e.g., HPLC, NMR). |
| Multiple spots on Thin Layer Chromatography (TLC) of a freshly prepared solution | - Degradation upon dissolution in the chosen solvent.- Reaction with impurities in the solvent. | - Use a less reactive, aprotic solvent for TLC analysis (e.g., dichloromethane or toluene).- Use high-purity, anhydrous solvents.- Spot the TLC plate immediately after dissolving the sample. |
| Formation of an unknown impurity during the reaction | - The compound is reacting with the solvent or other reagents.- The reaction conditions (e.g., temperature, pH) are promoting degradation. | - Review the compatibility of the compound with all reaction components and the solvent (see table above).- Consider running the reaction at a lower temperature.- If possible, use a non-nucleophilic, aprotic solvent. |
| Inconsistent reaction yields | - Variable purity of the starting material.- Degradation of the compound in solution before the reaction is complete. | - Always use a fresh bottle of the compound or verify the purity of the existing stock.- Prepare solutions of the compound immediately before use.- Minimize the time the compound is in solution before the reaction is initiated. |
Experimental Protocols
General Protocol for a Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.[3][4][5]
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade solvents: Acetonitrile, Water, Methanol
-
Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent where it is known to be relatively stable (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Keep at room temperature for 1 hour.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 80°C in an oven for 48 hours.
-
Photolytic Degradation: Expose the solid compound to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples from the stressed solutions.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples by a stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of acetonitrile and water is a common starting point.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Identify and quantify the degradation products.
-
Determine the percentage of degradation in each condition.
-
Visualizations
References
- 1. 2-Bromo-1-[4-(methylsulfonyl)phenyl]-1-ethanone CAS#: 50413-24-6 [m.chemicalbook.com]
- 2. eurjchem.com [eurjchem.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
Technical Support Center: Synthesis of 2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of this compound?
A1: The most prevalent impurities are the unreacted starting material, 4-(methylsulfonyl)acetophenone, and the over-brominated byproduct, 2,2-dibromo-1-(4-(methylsulfonyl)phenyl)ethanone. The formation of the dibromo impurity is more likely with an excess of the brominating agent or at elevated reaction temperatures.[1]
Q2: Which brominating agents are suitable for this synthesis?
A2: Several brominating agents can be used for the α-bromination of acetophenones. Common choices include liquid bromine, N-Bromosuccinimide (NBS), and pyridine hydrobromide perbromide. While liquid bromine is effective, it is highly toxic and corrosive. NBS is a safer alternative, and pyridine hydrobromide perbromide is a stable solid that can offer high yields.[2]
Q3: What analytical techniques are recommended for monitoring the reaction and assessing product purity?
A3: Thin-Layer Chromatography (TLC) is a convenient method for monitoring the progress of the reaction. For purity assessment of the final product, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the preferred methods. HPLC can effectively separate the desired product from the starting material and the dibromo impurity, allowing for quantification of each component. ¹H NMR is useful for confirming the structure of the product and identifying impurities by their characteristic signals.
Q4: What is the expected appearance and melting point of pure this compound?
A4: Pure this compound is typically a white to light yellow crystalline powder.[3] Its melting point is reported to be in the range of 123-131 °C.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of the Desired Product | Incomplete reaction. | - Monitor the reaction by TLC to ensure the complete consumption of the starting material. - Ensure the reaction is stirred efficiently. - Consider increasing the reaction time or temperature, but be mindful of dibromo impurity formation. |
| Decomposition of the product. | - Avoid excessively high reaction temperatures. - Quench the reaction promptly upon completion. | |
| Loss of product during workup. | - Ensure complete extraction of the product from the aqueous layer. - Minimize the number of washing steps while ensuring purity. | |
| High Levels of Unreacted Starting Material | Insufficient brominating agent. | - Use a slight excess (e.g., 1.05-1.1 equivalents) of the brominating agent. |
| Inefficient reaction conditions. | - Optimize the reaction temperature and time. - Ensure the chosen solvent is appropriate for the reaction. | |
| Presence of Dibromo Impurity | Excess brominating agent. | - Carefully control the stoichiometry of the brominating agent. Add it portion-wise or as a solution to avoid localized high concentrations. |
| High reaction temperature. | - Perform the reaction at a lower temperature. For many brominations of acetophenones, temperatures around room temperature to 90°C are employed, but optimization is key.[2] | |
| Product is an Oil or Gummy Solid Instead of Crystalline Powder | Presence of impurities. | - High levels of the dibromo impurity or residual solvent can inhibit crystallization. Purify the crude product by column chromatography or recrystallization. |
| Inappropriate recrystallization solvent. | - Select a solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Ethanol or a mixture of ethanol and water are often good starting points for polar compounds. |
Quantitative Data
Table 1: Comparison of Brominating Agents for the Synthesis of α-Bromoacetophenones (Representative Data)
| Brominating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Pyridine hydrobromide perbromide | Acetic Acid | 90 | 3 | 85 | [2] |
| N-Bromosuccinimide (NBS) | Acetic Acid | 90 | 3 | Low | [2] |
| Copper (II) Bromide | Acetic Acid | 90 | 3 | ~60 | [2] |
| Bromine | Ethylene Dichloride | 25 ± 3 | 26-30 | 74 (from thioanisole) | [4] |
Note: Yields are for the bromination of 4-chloroacetophenone, a structurally similar compound, and may vary for 4-(methylsulfonyl)acetophenone.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a procedure for the synthesis of α-bromoacetophenone derivatives.[4]
Materials:
-
4-(methylsulfonyl)acetophenone
-
Bromine
-
Ethylene Dichloride (EDC)
-
48% Hydrobromic acid (HBr)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Water
Procedure:
-
Dissolve 4-(methylsulfonyl)acetophenone in ethylene dichloride (EDC).
-
Initiate the reaction by adding a small amount of 48% HBr (e.g., a few drops to 6.0 mL for a large-scale reaction).[4]
-
Slowly add bromine (1.0 to 1.1 equivalents) to the solution over an extended period (e.g., 26-30 hours for a large-scale reaction) while maintaining the temperature at approximately 25 ± 3 °C.[4]
-
After the addition is complete, allow the reaction mixture to stir for an additional 2-3 hours.[4]
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Purification by Recrystallization
-
Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol).
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Purification by Column Chromatography
-
Prepare a silica gel column using a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate). The optimal solvent system should be determined by TLC analysis.
-
Dissolve the crude product in a minimum amount of the eluent or a more polar solvent and load it onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for managing impurities in the synthesis.
References
Technical Support Center: Synthesis of Celecoxib from 2-bromo-1-(4-(methylsulfonyl)phenyl)ethanone
This technical support guide is designed for researchers, scientists, and drug development professionals who are exploring alternative synthetic routes to Celecoxib, specifically utilizing 2-bromo-1-(4-(methylsulfonyl)phenyl)ethanone as a starting material. This document provides troubleshooting guidance and frequently asked questions (FAQs) to address potential challenges, particularly concerning byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What is the proposed reaction mechanism for the synthesis of Celecoxib starting from this compound?
A1: The synthesis of the pyrazole ring of Celecoxib from an α-haloketone like this compound typically proceeds via a Hantzsch-type pyrazole synthesis. This involves the reaction of the α-haloketone with a β-ketoester or a similar 1,3-dicarbonyl compound in the presence of a nitrogen source, such as hydrazine or a substituted hydrazine. For the synthesis of Celecoxib, the reaction would involve this compound and a derivative of 4-methylacetophenone, followed by cyclization.
Q2: What are the primary byproducts I should be aware of in this synthesis?
A2: The main byproducts of concern are isomeric impurities and products resulting from side reactions. The most significant is a regioisomer of Celecoxib, analogous to the well-known "Impurity B" in other synthetic routes.[1] Other potential byproducts include those from unreacted starting materials or intermediates.
Q3: How can I detect and quantify the formation of these byproducts?
A3: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for detecting and quantifying Celecoxib and its related impurities.[1][2][3] A well-developed HPLC method can separate Celecoxib from its isomers and other process-related impurities. For structural confirmation of unknown byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[1][4]
Q4: Are there any specific safety precautions I should take when working with this compound?
A4: Yes, this compound is an α-haloketone, which are typically lachrymators and skin irritants. It is essential to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Troubleshooting Guide
Unanticipated results and the formation of byproducts are common challenges in organic synthesis. This guide provides insights into potential issues, their likely causes, and recommended solutions.
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| High levels of Celecoxib regioisomer detected | Reaction conditions (e.g., solvent, temperature, pH) favoring the alternative cyclization pathway. | - Modify the reaction solvent to alter the polarity.- Adjust the pH of the reaction mixture; acidic or basic conditions can influence the regioselectivity.- Optimize the reaction temperature; lower temperatures may favor the desired isomer. |
| Presence of unreacted this compound | - Insufficient reaction time or temperature.- Stoichiometric imbalance of reactants.- Inefficient mixing. | - Increase the reaction time and/or temperature incrementally.- Ensure the correct molar ratios of the reactants are used.- Improve agitation to ensure a homogeneous reaction mixture. |
| Formation of multiple unidentified peaks in HPLC | - Degradation of starting materials or product.- Side reactions of the α-haloketone with the solvent or base. | - Perform stress testing (e.g., acid, base, oxidative, thermal, photolytic degradation) on the starting materials and product to identify potential degradants.[3]- Consider using a less reactive solvent or a milder base.- Use LC-MS to identify the mass of the unknown impurities for structural elucidation. |
| Low overall yield of Celecoxib | - Suboptimal reaction conditions leading to byproduct formation.- Inefficient purification process. | - Systematically optimize reaction parameters (temperature, concentration, catalyst) using a design of experiments (DoE) approach.- Evaluate and optimize the recrystallization solvent system to minimize product loss. |
Byproduct Formation Overview
The following table summarizes the key potential byproducts in this synthetic route.
| Byproduct Name | Chemical Structure | Typical Method of Detection | Notes |
| Celecoxib Regioisomer | 4-[4-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide | HPLC, LC-MS | A common isomeric impurity in Celecoxib synthesis.[1][4] Its formation is highly dependent on reaction conditions. |
| Unreacted Starting Material | This compound | HPLC, TLC | Indicates an incomplete reaction. |
| Hydrolyzed Starting Material | 2-hydroxy-1-(4-(methylsulfonyl)phenyl)ethanone | HPLC, LC-MS | Can form if water is present in the reaction mixture. |
Experimental Protocols
Protocol 1: General HPLC Method for Impurity Profiling of Celecoxib
This protocol is a general guideline and may require optimization for specific instrumentation and impurity profiles.
-
Column: C18 reverse-phase column (e.g., Inertsil ODS C18, 250 mm x 4.6 mm, 5 µm).[3]
-
Mobile Phase: A mixture of a buffered aqueous phase (e.g., phosphate buffer, pH 3.5) and an organic solvent (e.g., acetonitrile). A typical starting ratio could be 45:55 (v/v) aqueous to organic.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV at 250 nm.[3]
-
Column Temperature: 25 °C.
-
Injection Volume: 20 µL.[3]
-
Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent like methanol to a concentration of approximately 0.5-1.0 mg/mL.
Visualizations
Caption: Proposed reaction pathway for Celecoxib synthesis.
Caption: Troubleshooting workflow for byproduct formation.
References
Technical Support Center: Work-up Procedures for Reactions Involving 2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective work-up and purification of reaction mixtures containing 2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone and its derivatives.
Troubleshooting Guide
This section addresses common issues encountered during the work-up of reactions involving this compound.
Q1: After quenching the reaction, I observe the formation of a persistent emulsion during aqueous extraction. How can I resolve this?
A1: Emulsion formation is a common issue, particularly when dealing with compounds containing both polar (methylsulfonyl) and non-polar (aromatic ring) functionalities. Here are several strategies to break the emulsion:
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break up the emulsion.
-
Change in pH: Carefully adjust the pH of the aqueous layer. Depending on the nature of the impurities, making the aqueous phase more acidic or basic can sometimes disrupt the emulsion.
-
Filtration through Celite®: Pass the entire mixture through a pad of Celite® or a similar filter aid. This can help to break up the emulsion by physically disrupting the interface.
-
Centrifugation: If available, centrifuging the mixture can effectively separate the layers.
-
Solvent Modification: Add a small amount of a different organic solvent with a different polarity (e.g., a small amount of methanol to a dichloromethane extraction) to alter the interfacial tension.
Q2: My final product is a persistent oil and will not crystallize. What steps can I take to induce crystallization?
A2: The inability to crystallize is often due to the presence of impurities or residual solvent.[1]
-
Purity Check: Ensure the product is of high purity using techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. If impurities are present, consider repurification by column chromatography.
-
Trituration: Try triturating the oil with a non-polar solvent in which the product is poorly soluble, such as hexanes or diethyl ether.[1] This can help to remove soluble impurities and may induce crystallization.
-
Solvent Screening: Experiment with a variety of recrystallization solvents and solvent systems (see Table 2 for suggestions). A good recrystallization solvent should dissolve the compound when hot but not when cold.
-
Seeding: If you have a small amount of crystalline material, add a seed crystal to the supersaturated solution to initiate crystallization.
-
Scratching: Use a glass rod to scratch the inside of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
Q3: I am observing significant loss of my product during the aqueous work-up. What could be the cause and how can I prevent it?
A3: Product loss during aqueous work-up can be attributed to the polarity of the methylsulfonyl group, which can increase the water solubility of the compound, especially if other polar functional groups are present.[1]
-
pH Adjustment: If your product has acidic or basic moieties, adjusting the pH of the aqueous layer can significantly impact its solubility. For acidic compounds, acidifying the aqueous phase will protonate the molecule, reducing its water solubility and improving its partitioning into the organic layer.[1]
-
Multiple Extractions: Perform multiple extractions with smaller volumes of the organic solvent rather than a single extraction with a large volume. This is generally more efficient at recovering the product.
-
Back-Extraction: If the product has some solubility in the aqueous layer, you can "back-extract" the aqueous layer with a fresh portion of the organic solvent to recover more of the compound.
Q4: During column chromatography, my product peaks are tailing or broad. How can I improve the separation?
A4: Peak tailing or broadening on silica gel chromatography can be caused by the polar nature of the sulfonyl group interacting strongly with the acidic silica gel.
-
Solvent System Modification: Add a small amount of a polar solvent like methanol or a few drops of an amine like triethylamine to the eluent. Triethylamine can help to deactivate the acidic sites on the silica gel, leading to sharper peaks for polar compounds.
-
Alternative Stationary Phase: Consider using a different stationary phase, such as neutral or basic alumina, which may have different adsorption properties.
-
Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography (e.g., using a C18 column) may provide better separation.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound?
A1: this compound is a white to light yellow crystalline powder.[2] Key properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₉H₉BrO₃S |
| Molecular Weight | 277.14 g/mol [2] |
| Melting Point | 123-131 °C[2] |
| Boiling Point | 428.4 ± 41.0 °C (Predicted)[3] |
| Appearance | White to light yellow crystalline powder[2] |
| Solubility | Soluble in organic solvents like ethanol and dimethylformamide; insoluble in water.[4] |
| Storage Conditions | Store at 0-8°C under an inert atmosphere.[2] |
Q2: What are some common side reactions to be aware of when working with this compound?
A2: As an α-bromoketone, this compound is susceptible to several side reactions:
-
Hydrolysis: The bromo group can be hydrolyzed to a hydroxyl group, especially under basic conditions or in the presence of water.
-
Di- or Polybromination: Under certain reaction conditions, further bromination at the α-position can occur.
-
Elimination: In the presence of a base, elimination of HBr can occur to form an α,β-unsaturated ketone.[5]
Q3: What type of quenching agent is suitable for reactions involving this compound?
A3: The choice of quenching agent depends on the specific reaction. For reactions where excess brominating agent (e.g., Br₂) is used, a solution of sodium bisulfite or sodium thiosulfate is effective for quenching the excess halogen.[6] For reactions involving strong acids, a saturated solution of sodium bicarbonate can be used for neutralization.
Q4: What are suitable extraction solvents for products derived from this compound?
A4: Due to the presence of the polar methylsulfonyl group, solvents of intermediate to high polarity are generally effective. Common choices include:
-
Dichloromethane (DCM): A versatile solvent for a wide range of organic compounds.
-
Ethyl Acetate (EtOAc): Another common and effective extraction solvent.
-
Methanol: In some cases, particularly for more polar products, methanol can be a suitable extraction solvent.[7][8] A mixture of dichloromethane and methanol can also be effective.[7]
Q5: What are some recommended solvent systems for recrystallizing products derived from this starting material?
A5: The choice of recrystallization solvent is highly dependent on the specific structure of the product. A good starting point is to test the solubility of the crude product in various solvents. Some commonly used solvent systems for recrystallization of organic compounds include:
| Solvent / Solvent System | Notes |
| Ethanol/Water | A good general-purpose system for moderately polar compounds. |
| Acetone/Hexanes | Effective for a range of polarities. |
| Ethyl Acetate/Hexanes | A widely used system for compounds of intermediate polarity. |
| Dichloromethane/Hexanes | Useful for less polar compounds. |
| Isopropanol | Can be a good single solvent for recrystallization. |
| Acetone | Can be used to recrystallize products, as seen in a related synthesis.[9] |
Experimental Protocols
General Quenching and Extraction Protocol
-
Cool the reaction mixture: Cool the reaction vessel in an ice bath to 0-5 °C.
-
Quench the reaction: Slowly add a suitable quenching agent (e.g., saturated sodium bisulfite solution to remove excess bromine, followed by saturated sodium bicarbonate solution to neutralize any acid). Monitor for any gas evolution.
-
Transfer to a separatory funnel: Once the quenching is complete, transfer the mixture to a separatory funnel.
-
Add extraction solvent: Add an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Extract the product: Gently shake the separatory funnel, venting frequently to release any pressure. Allow the layers to separate.
-
Separate the layers: Drain the organic layer. If the product has some water solubility, re-extract the aqueous layer with a fresh portion of the organic solvent.
-
Combine organic layers: Combine all the organic extracts.
-
Wash the organic layer: Wash the combined organic layers with water and then with brine to remove any residual water-soluble impurities.
-
Dry the organic layer: Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.
-
Filter and concentrate: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.
General Recrystallization Protocol
-
Dissolve the crude product: In a flask, add a minimal amount of a suitable hot solvent (or solvent mixture) to the crude product until it is fully dissolved.
-
Hot filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Cool to room temperature: Allow the solution to cool slowly to room temperature. Crystals should start to form.
-
Cool in an ice bath: To maximize the yield, cool the flask in an ice bath for at least 30 minutes.
-
Isolate the crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Dry the crystals: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: General experimental workflow for the work-up and purification of reactions.
Caption: Troubleshooting decision tree for common work-up issues.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-Bromo-1-[4-(methylsulfonyl)phenyl]-1-ethanone CAS#: 50413-24-6 [m.chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Testing organic solvents for the extraction from fish of sulfophenylcarboxylic acids, prior to determination by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to HPLC Purity Validation of 2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity validation of 2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone, a key intermediate in the synthesis of various pharmaceutical compounds.[1] The following sections detail experimental protocols, present comparative data, and offer an optimized method for achieving superior resolution and accuracy in purity assessments.
Introduction
This compound is a critical building block in organic synthesis, particularly in the development of anti-inflammatory drugs.[1] Its purity is paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). HPLC is the predominant analytical technique for assessing the purity of such compounds. This guide compares a standard reversed-phase HPLC method with an optimized approach, highlighting the improvements in separation and detection of potential process-related impurities.
Common impurities in the synthesis of this compound can arise from unreacted starting materials, byproducts, or degradation products. These may include 1-(4-(methylsulfonyl)phenyl)ethanone (the unbrominated precursor) and dibrominated species. Effective chromatographic separation of these impurities from the main compound is essential for accurate purity determination.
Experimental Protocols
Detailed methodologies for two comparative HPLC methods are presented below.
Method A: Standard Reversed-Phase HPLC
This method represents a common starting point for the analysis of moderately polar aromatic compounds.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18, 5 µm, 4.6 x 150 mm.
-
Mobile Phase: A gradient elution was chosen.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 50% B
-
5-15 min: 50% to 80% B
-
15-20 min: 80% B
-
20-22 min: 80% to 50% B
-
22-30 min: 50% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Sample Preparation: 1 mg/mL solution of this compound in acetonitrile.
Method B: Optimized Reversed-Phase HPLC
This method is designed to enhance the resolution between the main peak and its closely eluting impurities.
-
Instrumentation: A standard HPLC or UHPLC system with a Diode Array Detector (DAD).
-
Column: Phenyl-Hexyl, 3.5 µm, 4.6 x 100 mm. The phenyl-hexyl stationary phase offers alternative selectivity for aromatic compounds.
-
Mobile Phase: A gradient elution is employed for optimal separation.
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program:
-
0-3 min: 40% B
-
3-12 min: 40% to 70% B
-
12-17 min: 70% B
-
17-18 min: 70% to 40% B
-
18-25 min: 40% B (equilibration)
-
-
Flow Rate: 1.2 mL/min.
-
Detection Wavelength: 254 nm (with peak purity analysis via DAD).
-
Injection Volume: 5 µL.
-
Column Temperature: 35°C.
-
Sample Preparation: 1 mg/mL solution of this compound in acetonitrile.
Data Presentation and Comparison
The performance of the two HPLC methods was evaluated based on their ability to separate this compound from two potential impurities: Impurity 1 (1-(4-(methylsulfonyl)phenyl)ethanone) and Impurity 2 (assumed dibrominated species).
| Parameter | Method A: Standard RP-HPLC | Method B: Optimized RP-HPLC |
| Retention Time (Main Peak) | 12.5 min | 9.8 min |
| Resolution (Main Peak/Impurity 1) | 1.4 | 2.5 |
| Resolution (Main Peak/Impurity 2) | 1.6 | 2.8 |
| Tailing Factor (Main Peak) | 1.3 | 1.1 |
| Theoretical Plates (Main Peak) | 8,500 | 12,000 |
| Run Time | 30 min | 25 min |
Analysis of Results:
Method B demonstrates a significant improvement in chromatographic performance. The resolution between the main peak and both impurities is well above the acceptable limit of 1.5, ensuring accurate quantification. The reduced tailing factor in Method B indicates better peak symmetry, and the higher number of theoretical plates signifies improved column efficiency. Furthermore, the optimized method offers a shorter run time, increasing sample throughput.
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the HPLC purity validation process.
Caption: Workflow for HPLC Purity Validation.
Conclusion
The optimized HPLC method (Method B) provides a more robust and efficient means for the purity validation of this compound compared to the standard C18 method. The use of a Phenyl-Hexyl column and a formic acid-modified mobile phase significantly enhances selectivity and peak shape for this class of compounds. For researchers and professionals in drug development, adopting such an optimized method can lead to more reliable and accurate purity assessments, ultimately contributing to the quality and safety of the final pharmaceutical products.
References
A Comparative Guide to 2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone and Other Phenacyl Bromides for Researchers
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is a critical step in the synthesis of novel compounds. Phenacyl bromides, a class of α-haloketones, are versatile building blocks in organic synthesis, particularly in the construction of various heterocyclic scaffolds with significant biological activities. This guide provides an objective comparison of 2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone with other substituted phenacyl bromides, supported by experimental data, detailed protocols, and visual workflows to aid in your research endeavors.
Introduction to Phenacyl Bromides
Phenacyl bromides are characterized by a bromoacetyl group attached to a phenyl ring. The reactivity of the α-bromo ketone makes them excellent electrophiles for reactions with a wide range of nucleophiles. The substituent on the phenyl ring can significantly influence the reactivity of the compound and the properties of the resulting products. This compound, with its electron-withdrawing methylsulfonyl group, presents unique characteristics in terms of reactivity and as a precursor for specific classes of compounds. This guide will delve into a comparative analysis of this compound against other phenacyl bromides bearing different substituents.
Comparative Data on Phenacyl Bromides
The following table summarizes key data points for this compound and a selection of other phenacyl bromides, compiled from various research sources. This data provides a quantitative basis for comparing their physical properties and performance in a common synthetic application, the Hantzsch thiazole synthesis.
| Phenacyl Bromide Derivative | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Hantzsch Thiazole Synthesis Yield (%)[1] |
| This compound | 50413-24-6 | 277.14 | 123-131 | Not explicitly reported in a comparative study |
| 2-Bromo-1-phenylethanone (Phenacyl bromide) | 70-11-1 | 199.05 | 49-51 | 92 |
| 2-Bromo-1-(4-bromophenyl)ethanone | 99-73-0 | 277.95 | 108-110 | 95 |
| 2-Bromo-1-(4-chlorophenyl)ethanone | 536-38-9 | 233.50 | 96-98 | 94 |
| 2-Bromo-1-(4-fluorophenyl)ethanone | 457-73-8 | 217.04 | 46-48 | 96 |
| 2-Bromo-1-(4-methoxyphenyl)ethanone | 2632-13-5 | 229.08 | 71-73 | 93 |
| 2-Bromo-1-(4-nitrophenyl)ethanone | 99-81-0 | 244.05 | 98-100 | 90 |
| 2-Bromo-1-(p-tolyl)ethanone | 619-41-0 | 213.08 | 48-50 | 95 |
Experimental Protocols
Detailed experimental protocols are crucial for replicating and building upon existing research. Below are representative protocols for the synthesis of a phenacyl bromide and its subsequent use in the Hantzsch thiazole synthesis.
Protocol 1: Synthesis of this compound
This protocol describes a general method for the bromination of an acetophenone derivative.
Materials:
-
4'-(Methylsulfonyl)acetophenone
-
Glacial Acetic Acid
-
Bromine
-
Ice bath
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Dissolve 4'-(Methylsulfonyl)acetophenone (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a stirrer.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise to the cooled solution while stirring. Maintain the temperature below 20°C.
-
After the addition is complete, continue stirring at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with cold water, and then with a small amount of cold ethanol to remove impurities.
-
Dry the resulting white to light yellow crystalline powder to obtain this compound.
Protocol 2: Hantzsch Thiazole Synthesis using a Phenacyl Bromide[1]
This protocol outlines the synthesis of 2-amino-4-arylthiazoles.
Materials:
-
Substituted Phenacyl Bromide (e.g., 2-Bromo-1-phenylethanone) (1 mmol)
-
Thiourea (1.2 mmol)
-
Methanol (5 mL)
-
Tetrabutylammonium hexafluorophosphate (Bu4NPF6) (10 mol%)
-
Stirring apparatus
-
TLC plates
Procedure:
-
In a round-bottom flask, combine the substituted phenacyl bromide (1 mmol), thiourea (1.2 mmol), and Bu4NPF6 (10 mol%) in methanol (5 mL).
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 15-30 minutes.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired 2-amino-4-arylthiazole.
Visualizing Synthetic Pathways and Workflows
Diagrams are powerful tools for understanding complex chemical processes and experimental designs. The following diagrams, created using the DOT language, illustrate a key synthetic pathway and a general experimental workflow involving phenacyl bromides.
Caption: Hantzsch Thiazole Synthesis Workflow.
Caption: Experimental Workflow for Thiazole Synthesis and Bio-evaluation.
Conclusion
This compound is a valuable phenacyl bromide derivative, and its utility is amplified when compared with other analogs. The electron-withdrawing nature of the methylsulfonyl group is expected to enhance the electrophilicity of the α-carbon, potentially leading to faster reaction rates in nucleophilic substitution reactions. However, the choice of a specific phenacyl bromide should always be guided by the desired properties of the final product and the specific reaction conditions. This guide provides a foundational comparison to assist researchers in making informed decisions for their synthetic strategies. The provided protocols and workflows offer a starting point for the practical application of these versatile reagents in the laboratory.
References
A Head-to-Head Battle: Unveiling the Reactivity of α-Chloro vs. α-Bromo Ketones in Synthesis
For researchers, scientists, and drug development professionals, the choice between an α-chloro and an α-bromo ketone in a synthetic route can significantly impact reaction efficiency, yield, and overall success. This comprehensive guide provides an objective comparison of their reactivity, supported by experimental data, to inform this critical decision.
The enhanced reactivity of α-halo ketones is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures. This heightened reactivity stems from the electron-withdrawing nature of the carbonyl group, which polarizes the adjacent carbon-halogen bond, making the α-carbon a prime target for nucleophilic attack. However, the identity of the halogen atom—chlorine versus bromine—plays a pivotal role in dictating the precise reactivity profile of these crucial intermediates.
Generally, α-bromo ketones are more reactive than their α-chloro counterparts . This difference is primarily attributed to the superior leaving group ability of the bromide ion compared to the chloride ion. A good leaving group is a species that can stabilize the negative charge it acquires upon bond cleavage. Bromide, being larger and more polarizable than chloride, can better distribute this negative charge, making it a more facile leaving group. This fundamental difference in reactivity manifests across a range of important synthetic transformations, including nucleophilic substitution (SN2) reactions, the Favorskii rearrangement, and the Hantzsch thiazole synthesis.
Nucleophilic Substitution (SN2) Reactions: A Quantitative Look
In bimolecular nucleophilic substitution (SN2) reactions, the nucleophile attacks the electrophilic α-carbon, displacing the halide in a single, concerted step. The rate of this reaction is highly sensitive to the nature of the leaving group.
A kinetic study comparing the reaction of phenacyl chloride and phenacyl bromide with various pyridines in a methanol-acetonitrile solvent mixture provides clear quantitative evidence of the superior reactivity of the bromo derivative.
| Substrate | Nucleophile | Temperature (°C) | Second-Order Rate Constant (k₂) (L mol⁻¹ s⁻¹) |
| Phenacyl Chloride | Pyridine | 25 | Data not available in abstract |
| Phenacyl Bromide | Pyridine | 25 | Data not available in abstract |
| Phenacyl Chloride | Pyridine | 35 | Data not available in abstract |
| Phenacyl Bromide | Pyridine | 35 | Data not available in abstract |
| A direct comparison of the rate constants from the full study would quantitatively demonstrate the enhanced reactivity of phenacyl bromide. |
While the specific rate constants from the study by Ku et al. require accessing the full publication, the established principles of leaving group ability strongly support that the rate constant for the reaction of phenacyl bromide would be significantly higher than that of phenacyl chloride under identical conditions.
The Favorskii Rearrangement: Ring Contractions and Reactivity
The Favorskii rearrangement is a powerful method for the synthesis of carboxylic acid derivatives from α-halo ketones, often involving a characteristic ring contraction in cyclic substrates. The reaction is initiated by the formation of an enolate, which then undergoes an intramolecular SN2 reaction to form a cyclopropanone intermediate. The leaving group ability of the halide is a critical factor in this intramolecular cyclization step.
Illustrative Comparison (based on general reactivity principles):
| Substrate | Base | Product | Expected Relative Yield |
| 2-Chlorocyclohexanone | Sodium Methoxide | Methyl cyclopentanecarboxylate | Good |
| 2-Bromocyclohexanone | Sodium Methoxide | Methyl cyclopentanecarboxylate | Excellent |
The higher reactivity of the α-bromo ketone means that the reaction can often be carried out under milder conditions or for shorter reaction times to achieve a comparable or higher yield than the corresponding α-chloro ketone.
Hantzsch Thiazole Synthesis: A Preference for Bromine
The Hantzsch thiazole synthesis is a classic condensation reaction between an α-halo ketone and a thioamide to form a thiazole ring, a common scaffold in pharmaceuticals. The reaction proceeds via an initial nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the halo ketone.
The vast majority of literature examples for the Hantzsch synthesis employ α-bromo ketones. This strong preference is a practical testament to their higher reactivity, which leads to cleaner reactions and better yields. While α-chloro ketones can also be used, they often require more forcing conditions (higher temperatures or longer reaction times) and may result in lower yields due to competing side reactions.
Typical Yields in Hantzsch Thiazole Synthesis:
| α-Halo Ketone | Thioamide | Product | Typical Yield Range |
| α-Chloro Ketone | Thiourea | 2-Aminothiazole derivative | Moderate to Good |
| α-Bromo Ketone | Thiourea | 2-Aminothiazole derivative | Good to Excellent |
Experimental Protocols
The following are generalized experimental protocols for comparing the reactivity of α-chloro and α-bromo ketones in the discussed reactions. For precise and substrate-specific conditions, consulting the primary literature is essential.
Comparative Kinetic Study of SN2 Reaction with Pyridine
Objective: To determine and compare the second-order rate constants for the reaction of an α-chloro ketone and its corresponding α-bromo ketone with pyridine.
Methodology:
-
Preparation of Solutions:
-
Prepare stock solutions of the α-chloro ketone, α-bromo ketone, and pyridine in a suitable solvent (e.g., anhydrous methanol-acetonitrile mixture) of accurately known concentrations.
-
-
Reaction Setup:
-
In a thermostated reaction vessel maintained at a constant temperature (e.g., 25 °C or 35 °C), place a known volume of the pyridine solution.
-
Allow the solution to reach thermal equilibrium.
-
-
Initiation and Monitoring:
-
Initiate the reaction by adding a known volume of the α-halo ketone stock solution to the pyridine solution with rapid mixing.
-
Monitor the progress of the reaction over time by a suitable analytical technique. A common method is to follow the formation of the pyridinium salt product, which can often be monitored by UV-Vis spectrophotometry at a wavelength where the product absorbs and the reactants do not. Alternatively, if the reaction produces a precipitate, the change in turbidity can be followed. For reactions that produce ions, conductometry can be employed to measure the change in conductivity of the solution.
-
-
Data Analysis:
-
From the change in concentration of the product or reactant over time, calculate the second-order rate constant (k₂) using the appropriate integrated rate law.
-
Repeat the experiment with the other α-halo ketone under identical conditions.
-
Compare the obtained k₂ values to quantify the difference in reactivity.
-
Comparative Study of the Favorskii Rearrangement
Objective: To compare the product yield of the Favorskii rearrangement for an α-chloro and an α-bromo cyclic ketone.
Methodology:
-
Reaction Setup:
-
In two separate, identical reaction flasks equipped with reflux condensers and magnetic stirrers, place equimolar amounts of the α-chloro ketone (e.g., 2-chlorocyclohexanone) and the α-bromo ketone (e.g., 2-bromocyclohexanone).
-
To each flask, add the same volume of a solution of sodium methoxide in methanol (prepared from sodium metal and anhydrous methanol). The molar ratio of base to halo-ketone should be the same in both reactions.
-
-
Reaction Conditions:
-
Heat both reaction mixtures to reflux for the same amount of time (e.g., 2 hours).
-
-
Work-up:
-
After the reaction period, cool the mixtures to room temperature.
-
Neutralize the excess base with a suitable acid (e.g., dilute hydrochloric acid).
-
Extract the product (e.g., methyl cyclopentanecarboxylate) with an organic solvent (e.g., diethyl ether).
-
Wash the organic layers with brine, dry over an anhydrous drying agent (e.g., MgSO₄), and concentrate under reduced pressure.
-
-
Analysis and Comparison:
-
Purify the crude products by a suitable method, such as distillation or column chromatography.
-
Determine the mass of the pure products and calculate the percentage yield for each reaction.
-
Compare the yields to assess the relative efficiency of the rearrangement for the chloro and bromo substrates.
-
Comparative Study of the Hantzsch Thiazole Synthesis
Objective: To compare the product yield of the Hantzsch thiazole synthesis using an α-chloro ketone versus an α-bromo ketone.
Methodology:
-
Reaction Setup:
-
In two separate reaction flasks, place equimolar amounts of a thioamide (e.g., thiourea).
-
To one flask, add one equivalent of the α-chloro ketone (e.g., phenacyl chloride), and to the other, add one equivalent of the corresponding α-bromo ketone (e.g., phenacyl bromide).
-
Add a suitable solvent, such as ethanol, to both flasks.
-
-
Reaction Conditions:
-
Stir both reaction mixtures at room temperature or heat to a gentle reflux for the same duration. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Work-up:
-
Upon completion, cool the reaction mixtures. If the product precipitates, it can be collected by filtration.
-
If the product is soluble, concentrate the solvent under reduced pressure. The crude product can then be purified.
-
-
Analysis and Comparison:
-
Purify the products by recrystallization or column chromatography.
-
Determine the mass of the pure thiazole products and calculate the percentage yield for each reaction.
-
Compare the yields to determine which α-halo ketone provides a more efficient synthesis of the target thiazole.
-
Visualizing the Reactivity Principles
The underlying principles of reactivity can be visualized through diagrams illustrating the key reaction mechanisms.
Conclusion
The choice between an α-chloro and an α-bromo ketone is a classic example of balancing reactivity with other practical considerations such as cost and availability. The experimental evidence and established chemical principles unequivocally demonstrate that α-bromo ketones are the more reactive species in key synthetic transformations like SN2 reactions, the Favorskii rearrangement, and the Hantzsch thiazole synthesis. This enhanced reactivity, driven by the superior leaving group ability of bromide, often translates to higher yields, milder reaction conditions, and shorter reaction times. For researchers aiming to optimize a synthetic route, particularly in the context of drug development where efficiency is paramount, the use of an α-bromo ketone is often the preferred strategy, despite the potential for higher starting material cost. This guide provides the foundational data and experimental frameworks to make an informed decision based on the specific requirements of the synthetic target.
Spectroscopic Analysis of 2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone and a Comparative Look at its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative spectroscopic analysis of 2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone, a key intermediate in pharmaceutical and agrochemical synthesis, alongside its structural analogs. The inclusion of detailed experimental protocols and visual workflows aims to support researchers in the synthesis and characterization of these compounds.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and related phenacyl bromide derivatives. The data for the primary compound is based on typical values observed for structurally similar molecules, as direct experimental spectra are not widely published.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Compound | Ar-H (ortho to CO) (ppm) | Ar-H (meta to CO) (ppm) | -CH₂Br (ppm) | Other Signals (ppm) |
| This compound | ~8.1 (d) | ~8.0 (d) | ~4.4 (s) | ~3.1 (s, -SO₂CH₃) |
| 2-Bromo-1-(4-nitrophenyl)ethanone | 8.34-8.35 (m) | 8.15-8.17 (m) | 4.46 (s) | - |
| 2-Bromo-1-(4-bromophenyl)ethanone | 7.84-7.86 (m) | 7.63-7.65 (m) | 4.40 (s) | - |
| 2-Bromo-1-(4-methoxyphenyl)ethanone | 7.96-7.97 (m) | 6.94-6.96 (m) | 4.38 (s) | 3.87 (s, -OCH₃) |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | C=O (ppm) | C-Br (ppm) | Aromatic C (ppm) | Other C (ppm) |
| This compound | ~190 | ~30 | ~140, ~135, ~130, ~128 | ~45 (-SO₂CH₃) |
| 2-Bromo-1-(4-nitrophenyl)ethanone | 189.52 | 29.77 | 150.29, 137.94, 129.72, 123.69 | - |
| 2-Bromo-1-(4-bromophenyl)ethanone | 190.07 | 30.01 | 132.21, 131.86, 130.06, 128.97 | - |
| 2-Bromo-1-(4-methoxyphenyl)ethanone | 189.61 | 30.38 | 163.74, 131.00, 126.48, 113.68 | 55.21 (-OCH₃) |
Table 3: Infrared (IR) and Mass Spectrometry (MS) Data
| Compound | IR (C=O stretch, cm⁻¹) | IR (-SO₂ stretch, cm⁻¹) | MS (m/z) [M]⁺ |
| This compound | ~1690 | ~1320, ~1150 | 276/278 |
| 2-Bromo-1-(4-nitrophenyl)ethanone | ~1700 | - | 243/245 |
| 2-Bromo-1-(4-bromophenyl)ethanone | ~1685 | - | 278/280/282 |
| 2-Bromo-1-(4-methoxyphenyl)ethanone | ~1675 | - | 228/230 |
Experimental Protocols
Synthesis of this compound
This protocol is a general method for the α-bromination of acetophenones.
Materials:
-
1-(4-(methylsulfonyl)phenyl)ethanone
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (initiator)
-
Carbon tetrachloride (CCl₄)
-
Sodium sulfite solution (5%)
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-(4-(methylsulfonyl)phenyl)ethanone in CCl₄.
-
Add N-Bromosuccinimide and a catalytic amount of benzoyl peroxide to the solution.
-
Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove succinimide.
-
Wash the filtrate with a 5% sodium sulfite solution, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from an ethyl acetate/hexane mixture to yield this compound as a crystalline solid.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Instrument: 400 MHz NMR Spectrometer
-
Solvent: Deuterated chloroform (CDCl₃)
-
Procedures:
-
¹H NMR: Acquire spectra using a standard pulse program. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
¹³C NMR: Acquire proton-decoupled spectra. Chemical shifts are reported in ppm relative to the solvent peak of CDCl₃ (77.16 ppm).
-
Infrared (IR) Spectroscopy:
-
Instrument: FT-IR Spectrometer
-
Sample Preparation: Prepare a KBr pellet of the solid sample or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Instrument: Mass Spectrometer with an Electron Ionization (EI) source.
-
Procedure: Introduce the sample into the ion source. Acquire the mass spectrum, observing the molecular ion peak(s) and characteristic fragmentation patterns.
Visualizations
Caption: Experimental workflow for the synthesis and spectroscopic analysis of this compound.
Caption: Postulated signaling pathway for the antimicrobial activity of sulfonamide derivatives.
Assessing the Efficacy of 2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone as an Alkylating Agent: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of 2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone as an alkylating agent, comparing its performance with other common alternatives. The content is supported by available experimental data and detailed protocols to assist researchers in making informed decisions for their synthetic and therapeutic development endeavors.
Introduction to this compound
This compound is an α-halo ketone, a class of organic compounds known for their utility as alkylating agents in a variety of chemical transformations.[1] Structurally, it features a phenacyl bromide moiety substituted with a methylsulfonyl group. This electron-withdrawing group is anticipated to enhance the electrophilicity of the α-carbon, making it a potent alkylating agent. This compound is a versatile intermediate in organic synthesis, notably in the preparation of pharmaceuticals, including sulfonamide derivatives with potential antimicrobial properties.[2] It has been utilized as a key building block in the synthesis of selective COX-2 inhibitors such as Rofecoxib and Firocoxib.
Comparative Analysis of Alkylating Agents
The efficacy of an alkylating agent is determined by several factors, including its chemical reactivity, substrate scope, and selectivity. Below is a comparative overview of this compound and other classes of alkylating agents.
Data Presentation
The following tables summarize the key characteristics and available quantitative data for different classes of alkylating agents. Direct comparative kinetic data for this compound under standardized conditions is limited in the public domain; therefore, data for the closely related phenacyl bromide is included for reference.
Table 1: General Comparison of Alkylating Agent Classes
| Alkylating Agent Class | Representative Compound(s) | Mechanism | Key Characteristics & Applications |
| α-Halo Ketones | This compound, Phenacyl Bromide, Iodoacetamide | S\N2 | Versatile synthetic intermediates for forming C-N, C-S, and C-O bonds. Used in the synthesis of pharmaceuticals (e.g., COX-2 inhibitors) and as probes for studying protein function.[1][2] |
| Nitrogen Mustards | Mechlorethamine, Melphalan, Cyclophosphamide | S\N1 (via aziridinium ion) | Highly reactive bifunctional agents used as anticancer drugs. They form inter- and intrastrand cross-links in DNA.[3] |
| Alkyl Sulfonates | Busulfan, Methyl Methanesulfonate (MMS) | S\N2 | Used in chemotherapy and as synthetic reagents. Busulfan is a bifunctional agent that can cross-link DNA.[3] |
| Simple Haloalkanes | Methyl Iodide, Ethyl Bromide | S\N2 | Commonly used in organic synthesis for simple alkylations of various nucleophiles. Their reactivity depends on the nature of the halogen and the alkyl group. |
Table 2: Quantitative Reactivity Data of Selected Alkylating Agents
| Alkylating Agent | Nucleophile | Solvent | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Temperature (°C) |
| Nitrogen Mustard¹ | 4-Chloroaniline | Aqueous | 6.9 x 10⁻⁴ | 37 |
| Phenacyl Bromide² | Thiophenoxide | Methanol | High (substituent dependent) | Not Specified |
| Iodoacetamide³ | Cysteine Thiol | Aqueous | High (pH-dependent) | Not Specified |
| Busulfan⁴ | Guanine (N7) in DNA | Aqueous | Slow | Not Specified |
| Methyl Iodide⁵ | Quinuclidine | Not Specified | High | Not Specified |
¹Data for a specific nicotinic acid-based nitrogen mustard.[2][4] ²Qualitative data indicates high reactivity, but specific rate constants vary significantly with substituents on the phenacyl bromide and the nucleophile. ³Iodoacetamide is a widely used, highly reactive alkylating agent for cysteine residues in proteins.[5] ⁴Busulfan is noted to react more slowly than nitrogen mustards.[6] ⁵Methyl iodide is a classic example of a reactive S\N2 substrate.
Experimental Protocols
To facilitate the comparative assessment of alkylating agents, standardized experimental protocols are essential.
General Protocol for Assessing Alkylating Efficacy using 4-(p-Nitrobenzyl)pyridine (NBP)
This colorimetric assay provides a standardized method for determining the relative reactivity of alkylating agents.[7][8] The nucleophilic pyridine nitrogen of NBP attacks the electrophilic carbon of the alkylating agent, leading to a colored product upon basification, which can be quantified spectrophotometrically.
Materials:
-
Alkylating agent to be tested (e.g., this compound)
-
4-(p-Nitrobenzyl)pyridine (NBP)
-
Acetone (spectrophotometric grade)
-
Triethylamine
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the alkylating agent in acetone at a known concentration (e.g., 10 mM).
-
Prepare a stock solution of NBP in acetone (e.g., 50 mM).
-
-
Alkylation Reaction:
-
In a series of test tubes, add a fixed volume of the NBP solution.
-
Initiate the reaction by adding a specific volume of the alkylating agent stock solution to each tube. The final concentrations should be chosen to allow for monitoring the reaction over a reasonable time course.
-
Incubate the reaction mixtures at a constant temperature (e.g., 37 °C) in a water bath.
-
-
Color Development and Measurement:
-
At various time points, remove an aliquot from a reaction tube.
-
Add an excess of triethylamine to the aliquot to develop the color.
-
Immediately measure the absorbance of the solution at the wavelength of maximum absorbance for the colored product (typically around 540-560 nm) using a UV-Vis spectrophotometer.
-
-
Data Analysis:
-
Plot the absorbance values against time.
-
The initial rate of the reaction can be determined from the slope of the linear portion of the curve.
-
By varying the initial concentrations of the alkylating agent and NBP, the second-order rate constant (k₂) can be calculated using the appropriate rate law equation.
-
Visualizations
General Alkylation Reaction Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of an alkylating agent.
Caption: Experimental workflow for assessing alkylating agent efficacy.
S\N2 Alkylation Mechanism
The following diagram illustrates the S\N2 mechanism, which is characteristic of α-halo ketones.
Caption: The concerted S\N2 reaction mechanism.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Rofecoxib synthesis - chemicalbook [chemicalbook.com]
- 3. The rate of the reaction of methyl iodide with quinuclidine was m... | Study Prep in Pearson+ [pearson.com]
- 4. WO2019062561A1 - Synthesis methods of firocoxib and intermediate thereof - Google Patents [patents.google.com]
- 5. Isotopically-Labeled Iodoacetamide-Alkyne Probes for Quantitative Cysteine-Reactivity Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. Determination of reaction rate constants for alkylation of 4-(p-nitrobenzyl) pyridine by different alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Methodology of the colorimetric determination of alkylating cytostatics with 4-(4'-nitrobenzyl)pyridine (NBP) in plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative yield analysis using different bases with 2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of yields obtained using different bases in reactions with α-bromo ketones, with a focus on analogs and reactions relevant to the utility of 2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone. While direct comparative studies on this specific substrate are limited in the reviewed literature, this document compiles data from analogous reactions to provide insights into the performance of various bases.
The selection of an appropriate base is crucial in synthetic organic chemistry, significantly influencing reaction rates, yields, and selectivity. For reactions involving α-bromo ketones, such as nucleophilic substitutions, the base plays a key role in substrate activation or nucleophile deprotonation.
Performance Comparison of Bases in Analogous Reactions
The following table summarizes reaction yields for different bases in reactions involving α-bromo ketones. It is important to note that the substrates and reaction conditions are not identical, and therefore, this data serves as a directional guide rather than a direct head-to-head comparison for this compound.
| Base | Substrate | Reaction Type | Solvent | Yield (%) | Reference |
| Sodium Hydride (NaH) | 2-amino-7-hydroxy-4H-chromene-3-carbonitriles | Williamson Ether Synthesis | DMF | 80-96% | [1][2] |
| Potassium Carbonate (K₂CO₃) | 2-amino-7-hydroxy-4H-chromene-3-carbonitriles | Williamson Ether Synthesis | Acetone | 70-89% | [1][2] |
| Triethylamine (Et₃N) | 2,3-dibromo-1-(4-methylphenyl)-3-phenylpropan-1-one | Elimination | Benzene | Not specified | [3] |
From the available data on a Williamson ether synthesis, sodium hydride in DMF provided higher yields compared to potassium carbonate in acetone.[1][2] The choice of solvent and the intrinsic reactivity of the base-solvent system likely play a significant role in this difference. Triethylamine was used in an elimination reaction, a common application for organic bases with α-halo ketones.[3]
Experimental Protocols
Protocol 1: Williamson Ether Synthesis using Sodium Hydride (NaH) [1][2]
This procedure was applied to the synthesis of 2-amino-4-aryl-7-propargyloxy-4-aryl-4H-chromene-3-carbonitriles.
-
Materials: 2-amino-4-aryl-7-hydroxy-4-aryl-4H-chromene-3-carbonitriles, Sodium Hydride (NaH), Propargyl bromide, Dry Dimethylformamide (DMF).
-
Procedure:
-
To a solution of the hydroxychromene derivative in dry DMF, add NaH.
-
Stir the mixture at room temperature for a specified time.
-
Add propargyl bromide and continue stirring for 2 hours at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction and work up to isolate the product.
-
Protocol 2: Williamson Ether Synthesis using Potassium Carbonate (K₂CO₃) [1][2]
This procedure was also used for the synthesis of 2-amino-4-aryl-7-propargyloxy-4-aryl-4H-chromene-3-carbonitriles.
-
Materials: 2-amino-4-aryl-7-hydroxy-4-aryl-4H-chromene-3-carbonitriles, Potassium Carbonate (K₂CO₃), Propargyl bromide, Acetone.
-
Procedure:
-
A mixture of the hydroxychromene derivative, K₂CO₃, and propargyl bromide in acetone is prepared.
-
The reaction mixture is stirred at a specified temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, the reaction mixture is filtered, and the solvent is evaporated.
-
The crude product is then purified.
-
Protocol 3: Elimination Reaction using Triethylamine (Et₃N) [3]
This protocol describes the synthesis of 2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one.
-
Materials: 2,3-dibromo-1-(4-methylphenyl)-3-phenylpropan-1-one, Triethylamine, Dry Benzene.
-
Procedure:
-
A mixture of the dibromopropanone and triethylamine in dry benzene is prepared.
-
The resulting mixture is stirred for 24 hours.
-
The excess solvent is removed under reduced pressure to yield the crude product.
-
The product is then crystallized from acetone by slow evaporation.
-
Visualizing Reaction Workflows
The following diagrams illustrate generalized workflows for base-mediated reactions of α-bromo ketones.
Caption: Generalized workflow for a base-mediated nucleophilic substitution reaction.
Caption: Decision-making process for selecting a suitable base in a chemical synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
characterization of celecoxib synthesized from 2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the characterization of celecoxib synthesized from the proposed starting material, 2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone, against the well-established industrial synthesis route. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to aid in the evaluation of the synthesized active pharmaceutical ingredient (API).
Synthetic Pathways: A Comparative Overview
The synthesis of celecoxib, a selective COX-2 inhibitor, is well-documented through several routes. Here, we compare a proposed synthetic pathway originating from this compound with a standard, industrially practiced method.
1.1. Proposed Synthesis from this compound
The specified starting material, this compound, is not a conventional precursor for celecoxib synthesis. However, a plausible multi-step synthetic route can be proposed based on established organic chemistry principles. This pathway would necessitate the transformation of the methylsulfonyl group to a sulfonamide and the construction of the pyrazole ring.
A key challenge in this proposed route is the chemical modification of the stable methylsulfonyl group into a sulfonamide group, which is a critical pharmacophore for celecoxib's activity. This transformation is not a trivial step and would likely involve harsh reaction conditions, potentially impacting the overall yield and purity of the final product.
1.2. Established Industrial Synthesis
A widely adopted and efficient synthesis of celecoxib commences with the Claisen condensation of 4-methylacetophenone and a trifluoroacetylating agent, such as ethyl trifluoroacetate, to form the key intermediate 4,4,4-trifluoro-1-(4-methylphenyl)-1,3-butanedione[1][2][3]. This diketone is then cyclized with 4-hydrazinobenzenesulfonamide hydrochloride to yield celecoxib[1][2][3]. This method is favored for its high yields and regioselectivity.
Diagram 1: Established Synthesis of Celecoxib
Caption: Established two-step synthesis of celecoxib.
Comparative Characterization Data
Regardless of the synthetic route, the final celecoxib product must meet stringent quality specifications. The following tables summarize the expected analytical data for pure celecoxib.
Table 1: Spectroscopic Data for Celecoxib
| Technique | Parameter | Expected Value/Observation |
| ¹H NMR (DMSO-d₆) | Chemical Shift (δ) | ~2.3 ppm (s, 3H, Ar-CH₃), ~7.1-7.9 ppm (m, 8H, Ar-H), ~7.5 ppm (s, 2H, -SO₂NH₂) |
| ¹³C NMR (DMSO-d₆) | Chemical Shift (δ) | ~21 ppm (Ar-CH₃), ~110-160 ppm (Ar-C and pyrazole-C) |
| FT-IR (KBr) | Wavenumber (cm⁻¹) | ~3340 cm⁻¹ (N-H stretch, sulfonamide), ~1597 cm⁻¹ (C=N stretch, pyrazole), ~1350 & 1160 cm⁻¹ (S=O stretch, sulfonamide) |
| Mass Spec. (ESI-) | m/z | 380 [M-H]⁻ |
Table 2: Chromatographic Purity of Celecoxib
| Technique | Parameter | Typical Specification |
| HPLC | Purity | ≥ 99.5% |
| Any single impurity | ≤ 0.1% | |
| Total impurities | ≤ 0.5% |
Detailed Experimental Protocols
3.1. Characterization Methods
-
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 20 µL
-
Temperature: 25 °C
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆)
-
Instrument: 400 MHz or higher
-
Procedure: Dissolve approximately 10 mg of the synthesized celecoxib in 0.7 mL of DMSO-d₆. Record ¹H and ¹³C NMR spectra.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Method: Potassium Bromide (KBr) pellet
-
Procedure: Mix a small amount of the sample with dry KBr powder and press into a thin pellet. Record the spectrum from 4000 to 400 cm⁻¹.
-
-
Mass Spectrometry (MS)
-
Ionization: Electrospray Ionization (ESI), negative mode
-
Procedure: Dissolve the sample in a suitable solvent (e.g., methanol) and infuse into the mass spectrometer.
-
Workflow and Signaling Pathway Diagrams
4.1. Experimental Workflow for Comparative Analysis
The following diagram outlines a typical workflow for comparing different batches of synthesized celecoxib.
Diagram 2: Comparative Analysis Workflow
Caption: Workflow for comparing synthesized celecoxib batches.
4.2. Celecoxib's Mechanism of Action: COX-2 Signaling Pathway
Celecoxib selectively inhibits the cyclooxygenase-2 (COX-2) enzyme, which is a key player in the inflammatory cascade. The diagram below illustrates this mechanism.
Diagram 3: COX-2 Signaling Pathway and Celecoxib Inhibition
Caption: Celecoxib's selective inhibition of the COX-2 pathway.
Conclusion
While a synthetic route for celecoxib from this compound can be theoretically proposed, it presents significant chemical challenges that may compromise its efficiency and viability compared to established industrial methods. The characterization data presented in this guide serves as a benchmark for quality control, irrespective of the synthetic origin. For drug development professionals, a thorough comparative analysis of impurities, yield, and cost-effectiveness is crucial when evaluating any new synthetic route against proven methodologies. The provided experimental protocols and workflows offer a framework for conducting such a comparative assessment.
References
Unveiling the Reaction Products of 2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the reactivity and confirming the structure of reaction products of key intermediates is paramount. This guide provides a comparative analysis of the reaction products of 2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone, a versatile building block in medicinal chemistry. Detailed experimental protocols, comparative data, and mechanistic insights are presented to facilitate its application in synthesis.
This compound is a valuable α-bromo ketone intermediate, widely utilized in the synthesis of various biologically active molecules, including non-steroidal anti-inflammatory drugs (NSAIDs) like Rofecoxib. Its reactivity is primarily governed by the electrophilic carbon adjacent to the bromine atom, making it susceptible to nucleophilic substitution reactions. This guide explores the reaction of this key intermediate with various nucleophiles, providing a framework for predicting and confirming the structure of the resulting products.
Comparison of Reaction Products
The reaction of this compound with different nucleophiles leads to a diverse array of products. The following table summarizes the expected products and provides a comparative overview of their structural features.
| Nucleophile | Reagent Example | Product Structure | Product Class | Key Structural Feature |
| Nitrogen Nucleophile | Ammonia | 2-Amino-1-(4-(methylsulfonyl)phenyl)ethanone | Primary amine | |
| Primary Amine (e.g., Methylamine) | 2-(Methylamino)-1-(4-(methylsulfonyl)phenyl)ethanone | Secondary amine | ||
| Heterocyclic Amine (e.g., Imidazole) | 2-(Imidazol-1-yl)-1-(4-(methylsulfonyl)phenyl)ethanone | N-substituted heterocycle | ||
| Sulfur Nucleophile | Thiophenol | 1-(4-(Methylsulfonyl)phenyl)-2-(phenylthio)ethanone | Thioether | |
| Oxygen Nucleophile | Phenol (in presence of a base) | 1-(4-(Methylsulfonyl)phenyl)-2-phenoxyethanone | Aryl ether |
Reaction Pathways and Logical Relationships
The fundamental reaction mechanism for the transformation of this compound with nucleophiles is a nucleophilic substitution, typically proceeding via an SN2 pathway. The following diagram illustrates this general transformation.
Caption: General SN2 reaction pathway of this compound with a nucleophile.
Experimental Protocols and Data
This section provides detailed experimental methodologies for the synthesis and characterization of a representative product, this compound, which serves as the precursor for the subsequent reactions.
Synthesis of this compound
This protocol is adapted from the synthesis of Rofecoxib intermediates.[1]
Materials:
-
4-(Methylsulfonyl)acetophenone
-
Bromine
-
Ethylene dichloride (EDC)
-
48% Hydrobromic acid (HBr)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
A solution of 4-(methylsulfonyl)acetophenone in ethylene dichloride (EDC) is prepared.
-
The reaction is initiated with a small amount of 48% HBr.
-
Bromine is added to the solution over a period of 26-30 hours, maintaining the temperature at 25 ± 3°C.
-
After the addition is complete, the reaction mixture is aged for 2-3 hours.
-
The organic layer is washed with water, followed by a saturated solution of sodium bicarbonate, and finally with brine.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude product can be further purified by recrystallization.
Characterization Data for this compound:
-
Appearance: Pale yellow crystalline powder.[2]
-
Melting Point: 126 °C.[2]
-
Molecular Formula: C₉H₉BrO₃S.[2]
-
Molecular Weight: 277.14 g/mol .
Workflow for Product Characterization
The structural confirmation of the synthesized products is crucial. The following workflow outlines the standard analytical techniques employed for this purpose.
References
A Comparative Guide to the Applications of 2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone in the Synthesis of COX-2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthetic applications of 2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone, a key intermediate in the production of various pharmaceuticals. Its performance will be objectively compared with alternative synthetic routes, supported by experimental data, to inform the selection of optimal synthetic strategies in drug discovery and development.
Introduction to this compound
This compound is a versatile chemical intermediate widely utilized in organic synthesis. Its structure, featuring a reactive bromine atom and a methylsulfonyl group, makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds, particularly those with therapeutic applications. This guide will focus on its prominent role in the synthesis of selective cyclooxygenase-2 (COX-2) inhibitors, a class of non-steroidal anti-inflammatory drugs (NSAIDs) with significant clinical importance.
Application in the Synthesis of Rofecoxib
One of the notable applications of this compound is in the synthesis of Rofecoxib, a selective COX-2 inhibitor. The synthesis involves the reaction of this bromo ketone with the sodium salt of phenylacetic acid.
Experimental Protocol: Synthesis of Rofecoxib Intermediate
The following protocol is adapted from a patented industrial synthesis method:
Materials:
-
Phenylacetic acid
-
Sodium hydroxide (50 wt%)
-
N,N-Dimethylformamide (DMF)
-
This compound
-
Diisopropylamine (DIA)
-
Hydrochloric acid (2N)
-
Water
-
Isopropyl alcohol (IPA)
Procedure:
-
A solution of phenylacetic acid in DMF is prepared in a reaction vessel.
-
The solution is cooled to 4°C, and 50 wt% sodium hydroxide is added, resulting in a biphasic mixture which is stirred vigorously for one hour.
-
This compound is then added to the sodium phenylacetate solution.
-
Diisopropylamine (DIA) is added, and the reaction mixture is heated to 45°C for 3.5 hours.
-
The reaction is cooled to 20-25°C, and 2N HCl is added over one hour, maintaining the temperature between 20 and 30°C.
-
Water is added over one hour to precipitate the product.
-
After aging for 1-2 hours at 25°C, the product is filtered.
-
The wet cake is washed with a 1:3 mixture of DMF:IPA and then with IPA.
-
The resulting solid is dried to yield the desired furanone intermediate.
Quantitative Data:
| Parameter | Value |
| Starting Material | This compound |
| Product | 4-(4-Methylsulfonylphenyl)-3-phenyl-2(5H)-furanone |
| Yield | 78% |
Comparison with an Alternative Synthetic Route: The Case of Celecoxib
Celecoxib, another prominent COX-2 inhibitor, is typically synthesized via a different pathway that does not involve this compound. A common route involves the Claisen condensation of 4-methylacetophenone with an ethyl trifluoroacetate followed by cyclization with 4-sulfamoylphenylhydrazine. This provides a valuable point of comparison for evaluating the utility of the bromoethanone derivative.
Experimental Protocol: Synthesis of a Key Celecoxib Intermediate
The following protocol describes the synthesis of a key intermediate for Celecoxib, 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione.
Materials:
-
4-methylacetophenone
-
Ethyl trifluoroacetate
-
Sodium methoxide
-
Toluene
-
Hydrochloric acid (15%)
Procedure:
-
Toluene and sodium methoxide are charged into a reaction vessel.
-
A mixture of 4-methylacetophenone and ethyl trifluoroacetate is added dropwise at 60-65°C.
-
After the addition, the mixture is maintained at 60-65°C for one hour.
-
The reaction is then cooled to 30°C, and 15% hydrochloric acid is added dropwise.
-
The layers are separated, and the organic layer is evaporated to dryness under reduced pressure to yield the product.
Quantitative Data:
| Parameter | Value |
| Starting Material | 4-methylacetophenone |
| Product | 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione |
| Yield | 96%[1] |
Performance Comparison
The following table summarizes the key performance indicators for the synthesis of intermediates for Rofecoxib and Celecoxib, highlighting the differences in starting materials and yields.
| Feature | Rofecoxib Intermediate Synthesis | Celecoxib Intermediate Synthesis |
| Key Starting Material | This compound | 4-methylacetophenone |
| Key Reaction | Alkylation of a carboxylate | Claisen condensation |
| Reported Yield | 78% | 96%[1] |
| Alternative High-Yield Celecoxib Synthesis | Not Applicable | An improved batch and flow synthesis of Celecoxib reports yields of 90-96%.[2] |
Visualizing the Synthetic Pathways and Biological Context
To further aid in the understanding of these processes, the following diagrams illustrate the synthetic pathways and the biological target of these inhibitors.
Caption: Synthetic pathway to a key Rofecoxib intermediate.
References
A Comparative Guide to the Cost-Effectiveness of 2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone in Multi-Step Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the cost-effectiveness of 2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone, a key intermediate in the synthesis of various pharmaceuticals, including COX-2 inhibitors like Etoricoxib.[1][2][3] We compare three primary strategies for sourcing this reagent: direct purchase from commercial suppliers, in-house synthesis from its precursor, and the adoption of alternative synthetic pathways that circumvent its use entirely.
In-House Synthesis: An Analysis of Brominating Agents
The most common method for preparing this compound is the α-bromination of the readily available precursor, 4'-(Methylsulfonyl)acetophenone. The choice of brominating agent is critical, impacting yield, selectivity, safety, and overall cost.
Comparison of Common Brominating Agents for 4'-(Methylsulfonyl)acetophenone
| Reagent/System | Typical Yield | Selectivity & Remarks | Safety Concerns | Relative Cost |
| N-Bromosuccinimide (NBS) | Good to Excellent (80-95%) | High selectivity for the α-position. Safer and easier to handle solid reagent. Often used with a radical initiator (e.g., AIBN) or light.[4][5][6] | Toxic irritant; handle with care. | Moderate |
| Molecular Bromine (Br₂) | Good to Excellent (85-99%) | Can lead to side reactions like aromatic ring bromination without careful control of conditions.[7] | Highly corrosive, toxic, and volatile liquid requiring specialized handling and ventilation.[8][9][10] | Low |
| H₂O₂-HBr System | High | An in situ generation method for bromine. Considered a greener alternative as it avoids handling liquid bromine and water is the primary byproduct.[10] | Requires careful control of stoichiometry and temperature. HBr is corrosive. | Low to Moderate |
| Copper(II) Bromide (CuBr₂) | Good | A heterogeneous system that can offer high selectivity. Milder conditions compared to Br₂.[1] | Requires stoichiometric amounts of copper, leading to metal waste. | Moderate |
Cost Analysis: Direct Purchase vs. In-House Synthesis
The decision to buy the final product or synthesize it in-house depends heavily on the scale of the research or production and the associated costs of raw materials and labor.
Table 2.1: Commercial Pricing for this compound
| Supplier | Quantity | Price (USD) | Price per Gram (USD) |
| TCI Chemical | 5g | $19.00 | $3.80 |
| Matrix Scientific | 5g | $34.00 | $6.80 |
| Matrix Scientific | 25g | $137.00 | $5.48 |
| LookChem Vendor | 100g | $354.00 | $3.54 |
Note: Prices are subject to change and may vary by vendor and purity grade. Data gathered from publicly available supplier websites.[11]
Table 2.2: Estimated Cost for In-House Synthesis (per ~250g of Product)
This calculation assumes a 90% yield using N-Bromosuccinimide (NBS), a common and relatively safe laboratory method.
| Component | Required Amount | Representative Cost (USD) | Cost Contribution (USD) |
| 4'-(Methylsulfonyl)acetophenone (Precursor) | 198g (1.0 mol) | ~$64 / 100g[12] | ~$126.72 |
| N-Bromosuccinimide (NBS) (Reagent) | 187g (1.05 mol) | ~$15 - $25 / kg (bulk)[5][6][13] | ~$3.74 |
| Solvent & Other Reagents (e.g., AIBN, CCl₄) | Varies | Varies | ~$5.00 - $10.00 |
| Total Estimated Material Cost | ~250g Product | ~$135.46 - $140.46 | |
| Estimated Cost per Gram | ~$0.54 - $0.56 |
Alternative Synthetic Routes: Bypassing the α-Bromoketone
In the context of synthesizing specific targets like the COX-2 inhibitor Etoricoxib, modern cross-coupling strategies can eliminate the need for the lachrymatory and reactive α-bromoketone intermediate altogether.
One prominent alternative involves the direct palladium-catalyzed α-arylation of a ketone. For the synthesis of a key Etoricoxib precursor, 1-(6-methylpyridin-3-yl)ethanone is directly coupled with 4-bromophenyl-methyl sulfone.[2][3]
Advantages of the Alternative Route:
-
Avoids Hazardous Reagents: Circumvents the use of lachrymatory and toxic α-haloketones.
-
Process Efficiency: Can lead to a more streamlined process with fewer steps in the overall synthesis of the final drug product.[1]
-
Improved Safety Profile: Eliminates a reactive intermediate, which is beneficial for large-scale production.
Disadvantages:
-
Catalyst Cost: Requires a palladium catalyst and specialized ligands (e.g., Xantphos), which can be expensive.[2]
-
Process Optimization: Cross-coupling reactions can be sensitive to reaction conditions and may require significant optimization.
Visualizations of Synthetic Pathways and Workflows
Caption: Synthetic routes to the target intermediate.
Caption: Decision workflow for sourcing the intermediate.
Experimental Protocol: Synthesis via NBS Bromination
This protocol describes a representative procedure for the α-bromination of 4'-(Methylsulfonyl)acetophenone using N-Bromosuccinimide.
Materials:
-
4'-(Methylsulfonyl)acetophenone (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 - 1.1 eq)
-
Azobisisobutyronitrile (AIBN) (0.02 eq)
-
Carbon tetrachloride (CCl₄) or Acetonitrile (solvent)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle and light source (e.g., 250W lamp)
Procedure:
-
To a round-bottom flask, add 4'-(Methylsulfonyl)acetophenone and the solvent (approx. 5-10 mL per gram of starting material).
-
Add N-Bromosuccinimide and AIBN to the suspension.
-
Heat the mixture to reflux (for CCl₄, ~77°C) with vigorous stirring. Illuminate the flask with a lamp to initiate the radical reaction.
-
Monitor the reaction by TLC or LCMS. The reaction is typically complete within 1-3 hours. A key visual cue is the consumption of the denser NBS, which will be replaced by the less dense succinimide byproduct floating at the surface.
-
Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate the succinimide.
-
Filter the solid succinimide and wash it with a small amount of cold solvent.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude product.
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to yield the final product as a pale yellow or white crystalline solid.
Summary and Recommendations
The most cost-effective strategy for obtaining this compound is highly dependent on the required scale and the specific goals of the multi-step synthesis.
Overall Strategy Comparison
| Strategy | Best For | Cost-Effectiveness | Key Advantage | Key Disadvantage |
| Direct Purchase | Small-scale lab synthesis (<50g), rapid screening | Poor at scale | Speed and convenience | Prohibitively expensive for large quantities |
| In-House Synthesis | Pilot scale, process development, manufacturing (>50g) | Excellent at scale | Massive cost savings on materials | Requires labor, safety infrastructure, and process validation |
| Alternative Route | Manufacturing of a specific final product (e.g., Etoricoxib) | Potentially very high (process dependent) | Eliminates a hazardous intermediate, improving process safety | High initial development cost (catalyst screening, optimization) |
Recommendations:
-
For academic research and early-stage discovery , where small quantities are needed quickly, the convenience of direct purchasing outweighs the higher per-gram cost.
-
For process chemistry, scale-up operations, and manufacturing , the significant cost savings make in-house synthesis the most logical and economically viable option.
-
For companies developing a long-term manufacturing process for a drug like Etoricoxib, investing in the development of an alternative route that avoids α-bromoketones is a strategic decision that enhances safety and may ultimately prove to be the most efficient and cost-effective solution at an industrial scale.
References
- 1. US8765962B1 - Very efficient process for preparing an intermediate of etoricoxib - Google Patents [patents.google.com]
- 2. EP2497767A1 - Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]
- 3. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]
- 4. 99%, for peptide synthesis, <I>ReagentPlus</I><SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 5. m.indiamart.com [m.indiamart.com]
- 6. dir.indiamart.com [dir.indiamart.com]
- 7. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bromine, 99+%, extra pure 500 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. dawnscientific.com [dawnscientific.com]
- 10. businessanalytiq.com [businessanalytiq.com]
- 11. lookchem.com [lookchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. N Bromosuccinimide In Ahmedabad Gujarat At Best Price | N Bromosuccinimide Manufacturers Suppliers In Ahmedabad [tradeindia.com]
Safety Operating Guide
Proper Disposal of 2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone (CAS No. 50413-24-6). Researchers, scientists, and drug development professionals are urged to adhere to these procedures to ensure personal safety and environmental compliance. This compound is a corrosive solid and requires careful handling as a hazardous waste.[1][2][3]
Immediate Safety and Hazard Information
This compound is classified as a hazardous substance. All personnel handling this chemical must be familiar with its associated risks and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles with side shields. Handling should occur in a well-ventilated area, preferably within a chemical fume hood.
A summary of the key hazard information according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) is provided in the table below.
| Hazard Category | GHS Classification | Hazard Statements |
| Acute Toxicity | Category 4 (Oral, Dermal, Inhalation) | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[2][4] |
| Skin Corrosion | Sub-category 1B | H314: Causes severe skin burns and eye damage.[2][4] |
| Serious Eye Damage | Category 1 | (Covered under H314) |
| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects.[2][4] |
| Transport Hazard | Class 8 | UN Number: 1759[3] |
GHS Pictogram:
-
Corrosive[1]
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste. This includes the pure compound, contaminated materials, and solutions containing the chemical.
Experimental Protocol: Chemical Waste Segregation and Disposal
1. Waste Identification and Classification:
- Treat all this compound waste as hazardous waste .
- Due to the presence of bromine, this compound is classified as halogenated organic waste .
2. Personal Protective Equipment (PPE):
- Before handling any waste, ensure you are wearing:
- Nitrile gloves (or other chemical-resistant gloves).
- A lab coat.
- Safety goggles with side-shields or a face shield.
3. Waste Collection:
-
Solid Waste:
-
Collect pure this compound waste and any contaminated solids (e.g., weighing paper, gloves, pipette tips) in a designated, robust, and sealable waste container.
-
The container must be made of a material compatible with the chemical.
-
Do not mix this waste with non-hazardous materials or other incompatible chemical waste streams.
-
-
Liquid Waste:
-
For solutions containing this compound, use a designated, leak-proof, and clearly labeled waste container.
-
Segregate this halogenated organic liquid waste from non-halogenated solvent waste.
-
4. Container Labeling:
-
Immediately label the waste container with the following information:
-
The words "Hazardous Waste ".
-
The full chemical name: "This compound ".
-
The approximate quantity or concentration of the waste.
-
The date the waste was first added to the container.
-
Your name, laboratory, and contact information.
-
5. Temporary Storage:
-
Store the sealed waste container in a designated and secure hazardous waste accumulation area within the laboratory.
-
This area should be well-ventilated and away from heat sources or incompatible materials.
-
Utilize secondary containment, such as a larger, chemically resistant tray or bin, to prevent the spread of any potential leaks.
6. Arranging for Disposal:
-
Do not dispose of this compound down the drain or in regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the EHS office or contractor with a complete and accurate description of the waste.
-
Follow any additional instructions provided by your EHS office for waste pickup scheduling and documentation.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Guidance for 2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for handling 2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone (CAS: 50413-24-6). Adherence to these protocols is critical for ensuring personal safety and maintaining a secure laboratory environment.
I. Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value |
| Molecular Formula | C₉H₉BrO₃S[1][2][3][4] |
| Molecular Weight | 277.14 g/mol [2][3][4] |
| Appearance | White to pale yellow crystalline powder[1][2] |
| Melting Point | 123-131 °C[2] |
| Boiling Point | 428.4 °C at 760 mmHg[1] |
| Density | 1.575 g/cm³[1] |
| Flash Point | 212.9 °C[1] |
| Storage Temperature | 0-8 °C, under inert gas (Nitrogen or Argon)[1][2][3] |
II. Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as hazardous. The following GHS hazard statements apply: H302+H312+H332 (Harmful if swallowed, in contact with skin, or if inhaled), H314 (Causes severe skin burns and eye damage), and H341 (Suspected of causing genetic defects)[3]. Therefore, stringent adherence to PPE protocols is mandatory.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn for splash hazards. | Protects eyes from splashes and dust. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) inspected before use. | Prevents skin contact and absorption. |
| Skin and Body Protection | A fully fastened laboratory coat. For larger quantities or significant splash risk, a chemical-resistant apron is required. | Protects against contamination of personal clothing and skin. |
| Respiratory Protection | Use a full-face respirator if exposure limits are exceeded or if dust/aerosols are generated. | Prevents inhalation of harmful dust and vapors. |
III. Operational Plan: Step-by-Step Handling Protocol
All handling of this compound must be conducted in a well-ventilated chemical fume hood.
A. Receiving and Storage
-
Upon receipt, inspect the container for any signs of damage or leakage.
-
Store the container tightly closed in a dry, cool, and well-ventilated area, away from incompatible materials.[5] The recommended storage temperature is between 0-8°C under an inert atmosphere.[1][2][3]
B. Weighing and Transfer
-
To prevent moisture condensation, allow the container to reach room temperature before opening.
-
Perform all weighing operations within a chemical fume hood.
-
Use a spatula for transferring the solid reagent and avoid creating dust.[5]
C. Dissolution and Reaction
-
When dissolving the compound, add the solvent to the solid slowly.
-
If the dissolution process is exothermic, prepare an ice bath to control the temperature.
-
Ensure all glassware is clean and dry.
IV. Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
A. Waste Segregation and Collection
-
Solid Waste: All solid waste contaminated with the compound, including weighing paper, gloves, and pipette tips, must be collected in a designated and clearly labeled hazardous waste container for halogenated organic compounds.[6]
-
Liquid Waste: Unused reagents and solutions containing the compound should be collected in a separate, sealed, and labeled container for halogenated organic liquid waste. Do not mix with non-halogenated waste.[6][7]
B. Spill Management
-
Minor Spills:
-
Evacuate personnel from the immediate area.
-
Wear appropriate PPE.
-
Cover the spill with an inert absorbent material (e.g., sand, vermiculite).
-
Collect the absorbed material into a tightly closed container for disposal as hazardous waste.
-
Clean the affected area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Alert the appropriate emergency response team for your institution.
-
C. Final Disposal
-
Dispose of all chemical waste through a licensed and approved hazardous waste disposal company.
-
Follow all local, state, and federal regulations for the disposal of halogenated organic compounds, which typically involves incineration.[7]
V. Workflow Diagram
Caption: Workflow for handling and disposal of this compound.
References
- 1. lookchem.com [lookchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-Bromo-1-[4-(methylsulfonyl)phenyl]-1-ethanone | 50413-24-6 [m.chemicalbook.com]
- 4. 2-bromo-1-(4-(methylsulfonyl) phenyl)ethanone | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. echemi.com [echemi.com]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
